Tos-PEG6-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H32O10S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H32O10S/c1-18-2-4-19(5-3-18)31(23,24)30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-20(21)22/h2-5H,6-17H2,1H3,(H,21,22) |
InChI Key |
ZCYKJYDCRMDDLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Tos-PEG6-acid: A Heterobifunctional Linker for Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tos-PEG6-acid, a versatile heterobifunctional crosslinker used extensively in bioconjugation, drug delivery, and surface modification applications. This document details its chemical properties, mechanism of action, and provides representative experimental protocols for its use.
Core Concepts: Introduction to this compound
This compound is a polyethylene glycol (PEG) linker featuring two distinct reactive termini: a tosyl (tosylate) group and a carboxylic acid group, separated by a six-unit ethylene glycol spacer.[1][2] This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.
The key features of this compound include:
-
PEG Spacer: The hydrophilic hexaethylene glycol spacer enhances the solubility of the linker and any conjugated molecules in aqueous environments, which can reduce aggregation and improve biocompatibility.[1][2]
-
Tosyl Group: The tosylate group is an excellent leaving group for nucleophilic substitution reactions, enabling covalent bond formation with nucleophiles such as amines, thiols, and hydroxyls.[1]
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This is a common strategy for conjugating molecules to proteins and peptides.
These properties make this compound a valuable tool for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and functionalized nanoparticles.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₂O₁₀S | |
| Molecular Weight | 464.5 g/mol | |
| CAS Number | 2803338-37-4 | |
| Purity | Typically ≥95% | |
| Appearance | Solid or liquid | |
| Solubility | Soluble in water and polar organic solvents | |
| Storage Conditions | -20°C |
Reaction Mechanisms and Experimental Protocols
This compound's utility stems from its ability to participate in two distinct types of conjugation reactions. Below are detailed representative protocols for the activation and conjugation of each functional group.
Amine Conjugation via the Carboxylic Acid Group
The carboxylic acid moiety of this compound can be coupled to primary amines (e.g., lysine residues on proteins, amine-functionalized surfaces) through the formation of an active ester, commonly using carbodiimide chemistry with N-hydroxysuccinimide (NHS).
Experimental Protocol: EDC/NHS-mediated Amine Coupling
This protocol is a representative example for conjugating an amine-containing molecule to the carboxylic acid terminus of this compound.
-
Reagent Preparation:
-
Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO) to create a stock solution.
-
Prepare a solution of the amine-containing molecule in a suitable buffer. For proteins, a buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5 is commonly used.
-
Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the reaction buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, combine the this compound solution with a molar excess (typically 1.5-5 fold) of both EDC and NHS.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Amine:
-
Add the amine-containing molecule to the activated this compound solution. The molar ratio of the linker to the amine-containing molecule may need to be optimized but a 10-20 fold molar excess of the linker is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS esters.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove excess reagents and byproducts.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using techniques like LC-MS, SDS-PAGE, or MALDI-TOF mass spectrometry.
-
Nucleophilic Substitution of the Tosyl Group
The tosyl group is a good leaving group that can be displaced by a variety of nucleophiles. The reaction with thiols (e.g., cysteine residues in peptides) is particularly efficient and selective under mild conditions.
Experimental Protocol: Thiol-Tosylate Reaction
This protocol provides a general procedure for conjugating a thiol-containing molecule to the tosyl terminus of this compound.
-
Reagent Preparation:
-
Dissolve the this compound conjugate (already reacted at the carboxylic acid end, if applicable) in a suitable buffer, such as PBS at a pH of 7.5-8.5. The slightly basic pH helps to deprotonate the thiol group, increasing its nucleophilicity.
-
Dissolve the thiol-containing molecule in the same buffer. If the thiol is part of a peptide or protein with disulfide bonds, it may be necessary to first reduce the disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent before conjugation.
-
-
Conjugation Reaction:
-
Combine the this compound conjugate and the thiol-containing molecule in the reaction vessel. A slight molar excess (1.1-2 fold) of the tosylated compound is often used.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the final conjugate using methods such as size-exclusion chromatography (SEC) or reverse-phase HPLC to remove any unreacted starting materials.
-
-
Characterization:
-
Analyze the purified conjugate using analytical techniques like LC-MS and SDS-PAGE to confirm successful conjugation and purity.
-
Visualizing Workflows and Pathways
The following diagrams illustrate the chemical reactions and a general experimental workflow for utilizing this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable reagent in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.
-
PROTACs (Proteolysis-Targeting Chimeras): This linker can be employed in the synthesis of PROTACs to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.
-
Surface Modification of Nanoparticles: The carboxylic acid or tosyl group can be used to attach this compound to the surface of nanoparticles, while the other end can be conjugated to targeting ligands, imaging agents, or drugs.
-
Peptide and Protein Modification (PEGylation): The attachment of PEG chains to therapeutic proteins and peptides can improve their pharmacokinetic properties by increasing their hydrodynamic size, which can reduce renal clearance and protect them from enzymatic degradation.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that facilitates the precise and efficient conjugation of diverse molecules. Its well-defined structure, which includes a hydrophilic PEG spacer and two distinct reactive groups, provides researchers and drug developers with a high degree of control over the design and synthesis of complex bioconjugates. The ability to improve solubility, stability, and pharmacokinetic profiles makes this compound an essential tool in the development of next-generation therapeutics and advanced biomaterials.
References
An In-depth Technical Guide to Tos-PEG6-acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG6-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its chemical structure, a detailed representative synthesis protocol, its key physicochemical properties, and its applications in scientific research and development. The molecule features a tosyl (tosylate) group at one end of a six-unit polyethylene glycol (PEG) chain and a carboxylic acid at the other. This unique structure allows for the covalent linkage of diverse molecules, enhancing their solubility, stability, and pharmacokinetic profiles. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, readily reacting with amines, thiols, and hydroxyls. Concurrently, the terminal carboxylic acid can be activated to form stable amide bonds with primary amines.
Physicochemical Properties
The properties of this compound make it a versatile tool for researchers. Its hydrophilic PEG spacer increases the solubility of conjugated molecules in aqueous media, which is particularly beneficial for poorly soluble drugs or peptides.
| Property | Value | Reference |
| Chemical Formula | C20H32O10S | [1] |
| Molecular Weight | 464.5 g/mol | [1] |
| CAS Number | 2803338-37-4 | [1][2] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage | -20°C, protected from moisture |
Chemical Structure
The chemical structure of this compound consists of a p-toluenesulfonyl group linked to one terminus of a hexaethylene glycol chain, with the other terminus capped by a carboxylic acid.
Caption: Chemical structure of this compound.
Experimental Protocols
Representative Synthesis of Tos-PEG-Acid
Materials:
-
α-Hydroxy-ω-carboxy-polyethylene glycol (HO-PEG6-COOH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Sodium chloride (NaCl), saturated solution (brine)
-
Magnesium sulfate (MgSO4), anhydrous
-
Diethyl ether
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve HO-PEG6-COOH (1 equivalent) in anhydrous DCM.
-
Addition of Base: Cool the solution to 0°C in an ice bath. Add triethylamine or pyridine (1.5-2 equivalents) dropwise to the stirred solution.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development and Research
This compound is a valuable linker for a variety of applications due to its dual reactive ends.
-
PEGylation: The primary application is in PEGylation, the process of attaching PEG chains to proteins, peptides, or small molecule drugs. This modification can improve the therapeutic agent's solubility, stability, and circulation half-life while reducing its immunogenicity.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to link a cytotoxic drug to an antibody. The PEG spacer enhances the solubility of the conjugate and provides spatial separation between the antibody and the drug.
-
PROTACs: For Proteolysis Targeting Chimeras (PROTACs), this linker can connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.
-
Surface Modification: The carboxylic acid end can be used to attach the linker to amine-functionalized surfaces, such as nanoparticles or microarrays. The tosyl group is then available for the subsequent conjugation of biomolecules.
Bioconjugation Workflow
The following diagram illustrates a typical workflow for the use of this compound in a bioconjugation reaction, specifically the linking of a biomolecule (e.g., a protein) to a drug molecule.
References
An In-depth Technical Guide to the Mechanism of Action and Application of Tos-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Tos-PEG6-acid, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and the development of advanced therapeutics. We will delve into its core mechanism of action, provide detailed experimental protocols for its use, and present quantitative data to inform experimental design.
Core Concepts: Understanding this compound
This compound, systematically named 1-(p-toluenesulfonyl)-1,4,7,10,13,16-hexaoxa-19-nonadecanoic acid, is a versatile chemical tool. Its structure consists of three key components:
-
A Tosyl (Tosyl) Group: This functional group is an excellent leaving group, making it highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility in forming stable covalent bonds with various nucleophiles.
-
A Hexaethylene Glycol (PEG6) Spacer: This hydrophilic chain of six ethylene glycol units imparts several beneficial properties. It increases the aqueous solubility of the molecule and any conjugate it forms. The PEG spacer also provides flexibility and reduces steric hindrance, which can be crucial for maintaining the biological activity of conjugated molecules.
-
A Carboxylic Acid Group: The terminal carboxylic acid provides a second, distinct reactive handle. It can be activated to form a stable amide bond with primary amine groups, such as the lysine residues found in proteins and peptides.
This dual functionality allows for a two-step, controlled conjugation strategy, making this compound a valuable asset in the construction of complex biomolecules.
Mechanism of Action
The utility of this compound is rooted in two primary reaction mechanisms:
2.1. Nucleophilic Substitution at the Tosyl Group
The tosyl group is a highly effective leaving group due to the resonance stabilization of the resulting tosylate anion. This facilitates S_N2 (bimolecular nucleophilic substitution) reactions with a variety of nucleophiles.[1] The general mechanism is as follows:
-
A nucleophile (Nu:), such as the side chain of an amino acid (e.g., the thiol group of cysteine or the amine group of lysine), attacks the carbon atom adjacent to the tosyl group.
-
This leads to the formation of a new covalent bond between the nucleophile and the PEG chain.
-
The tosylate anion is displaced as the leaving group.
This reaction is highly efficient and forms a stable ether, thioether, or amine linkage.
2.2. Amide Bond Formation via the Carboxylic Acid Group
The terminal carboxylic acid can be coupled to primary amines to form a highly stable amide bond. This reaction typically proceeds via a two-step activation process using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2][3]
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Stabilization: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.
-
Conjugation: The NHS ester readily reacts with a primary amine to form a stable amide bond, with NHS being released as a byproduct.
The inclusion of NHS increases the efficiency of the conjugation reaction and allows for better control over the process.[2][3]
Quantitative Data
| Parameter | Nucleophilic Substitution (Tosyl End) | Amide Coupling (Acid End) |
| Nucleophile/Substrate | Thiols (e.g., Cysteine), Amines (e.g., Lysine) | Primary Amines (e.g., Lysine, N-terminus) |
| pH | 7.5 - 9.0 | Activation: 5.5 - 6.0; Coupling: 7.2 - 8.0 |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 2 - 24 hours | 2 - 12 hours |
| Molar Ratio (Linker:Biomolecule) | 10- to 50-fold molar excess of linker | 10- to 50-fold molar excess of linker |
| Typical Efficiency | > 80% | > 70% |
Experimental Protocols
The following are detailed, generalized protocols for the use of this compound in bioconjugation.
4.1. Protocol for Conjugation via the Tosyl Group (e.g., to a Thiol-Containing Peptide)
-
Dissolve the Peptide: Dissolve the thiol-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.5, to a final concentration of 1-5 mg/mL.
-
Prepare the Linker Solution: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF to a concentration of 10-50 mg/mL.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 2-24 hours. Monitor the reaction progress using a suitable analytical technique such as RP-HPLC.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to react with any excess linker.
-
Purification: Purify the PEGylated peptide from excess reagents and byproducts using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
4.2. Protocol for Conjugation via the Carboxylic Acid Group (e.g., to a Primary Amine on a Protein)
-
Dissolve the Protein: Dissolve the protein in an amine-free buffer, such as MES buffer (0.1 M, pH 5.5), to a concentration of 1-10 mg/mL.
-
Activate the Linker:
-
In a separate tube, dissolve this compound in the same MES buffer.
-
Add a 2- to 5-fold molar excess of EDC and NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Adjust pH: Adjust the pH of the protein solution to 7.2-7.5 using a suitable buffer like PBS.
-
Conjugation: Immediately add the activated linker solution to the protein solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Purify the conjugate using SEC or ion-exchange chromatography (IEX) to remove unreacted protein, linker, and byproducts.
Mandatory Visualizations
5.1. Signaling Pathways and Logical Relationships
As this compound is a synthetic linker, it does not directly participate in or modulate biological signaling pathways. Its role is to conjugate a payload (e.g., a drug) to a targeting moiety (e.g., an antibody). The resulting conjugate's interaction with a signaling pathway is determined by the nature of the payload and the target. For instance, if this compound is used to create an antibody-drug conjugate (ADC) where the drug is a kinase inhibitor, the ADC would modulate the signaling pathway downstream of that kinase upon internalization into the target cell.
5.2. Experimental Workflows and Reaction Mechanisms
References
An In-depth Technical Guide to the Reactivity of Tos-PEG6-acid with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of Tos-PEG6-acid, a heterobifunctional linker, with various nucleophiles. The document elucidates the fundamental principles of tosyl chemistry, detailing the reaction mechanisms and conditions for the conjugation of amines, thiols, and hydroxyls. A comparative analysis of nucleophilic reactivity is presented, supported by quantitative data where available. Detailed experimental protocols for conjugation and purification are provided to guide researchers in practical applications. Furthermore, this guide illustrates the utility of this compound in biomedical research through diagrams of a representative experimental workflow for targeted drug delivery and a conceptual signaling pathway for the cellular uptake of PEGylated nanoparticles.
Introduction to this compound
This compound is a versatile heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery.[1][] Its structure comprises a polyethylene glycol (PEG) spacer of six ethylene glycol units, flanked by a tosyl (tosylate) group at one terminus and a carboxylic acid group at the other. The PEG spacer imparts hydrophilicity, which can enhance the solubility and biocompatibility of the conjugated molecule.[1]
The key to the utility of this compound lies in its two distinct reactive functional groups:
-
Tosyl Group (-OTs): The tosyl group is an excellent leaving group in nucleophilic substitution reactions.[3][4] This allows for efficient conjugation with a variety of nucleophiles, including amines, thiols, and hydroxyl groups.
-
Carboxylic Acid Group (-COOH): The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This provides an orthogonal handle for conjugation, allowing for the sequential or differential attachment of two different molecules.
This dual reactivity makes this compound an ideal linker for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted nanoparticles, and functionalized peptides.
Reactivity with Nucleophiles
The primary mode of reaction for the tosyl group of this compound is nucleophilic substitution (SN2). In this reaction, a nucleophile attacks the carbon atom attached to the tosylate, displacing the tosylate anion, which is a very stable leaving group.
Reaction with Amines (Amination)
Primary and secondary amines are potent nucleophiles that readily react with the tosyl group of this compound to form a stable secondary or tertiary amine linkage, respectively. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the SN2 mechanism. The presence of a non-nucleophilic base is often recommended to neutralize the toluenesulfonic acid byproduct. The reaction with amines is generally efficient, with high yields achievable under optimized conditions.
Reaction with Thiols (Thiolation)
Thiols are excellent nucleophiles and react with tosylates to form stable thioether bonds. The reaction is usually performed under basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions, such as the oxidation of thiols to disulfides.
Reaction with Hydroxyls (Etherification)
Hydroxyl groups, found in alcohols and phenols, can also act as nucleophiles to displace the tosyl group, forming an ether linkage. This reaction typically requires a strong base to deprotonate the hydroxyl group, increasing its nucleophilicity. The reaction conditions need to be carefully controlled to avoid side reactions, especially with more sterically hindered alcohols.
Quantitative Data on Reactivity
| Nucleophile | Product | Relative Reactivity | Typical pH | Typical Solvents | Typical Temperature (°C) |
| Primary Amine | Secondary Amine | High | 8.0 - 9.5 | DMF, DMSO, CH2Cl2 | 25 - 60 |
| Thiol | Thioether | Very High | 7.5 - 9.0 | DMF, DMSO, Water (co-solvent) | 25 - 50 |
| Hydroxyl | Ether | Moderate | > 10 (with strong base) | DMF, THF | 40 - 80 |
Experimental Protocols
The following are representative protocols for the conjugation of nucleophiles to the tosyl group of this compound. These should be considered as starting points and may require optimization for specific applications.
General Protocol for Reaction with a Primary Amine
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF to a final concentration of 10-50 mg/mL.
-
Addition of Amine: Add the amine-containing molecule (1.1-1.5 equivalents) to the solution.
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours or at 40-50°C for 4-8 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Quenching: Quench the reaction by adding a small amount of water.
-
Purification: Purify the conjugate using an appropriate chromatographic technique, such as reversed-phase HPLC or size-exclusion chromatography.
General Protocol for Reaction with a Thiol
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of DMF and a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of Thiol: Add the thiol-containing molecule (1.1-1.5 equivalents) to the solution.
-
Adjusting pH: Adjust the pH of the reaction mixture to 8.0-9.0 with a suitable base (e.g., 0.1 M NaOH).
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation. Monitor the reaction progress.
-
Purification: Purify the conjugate by reversed-phase HPLC or other suitable chromatographic methods.
Visualizations
Logical Workflow for Targeted Nanoparticle Synthesis
The following diagram illustrates a logical workflow for the synthesis of a targeted drug delivery nanoparticle using this compound as a linker.
References
Navigating the Solubility of Tos-PEG6-acid in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG6-acid, a heterobifunctional linker, is a valuable tool in bioconjugation, drug delivery, and surface modification. Its structure, featuring a tosyl group at one terminus and a carboxylic acid at the other, connected by a six-unit polyethylene glycol (PEG) spacer, allows for the covalent attachment of a wide range of molecules. A critical parameter for its effective use is its solubility in aqueous buffers, which directly impacts reaction efficiency, purification, and the overall success of conjugation strategies. This technical guide provides an in-depth overview of the factors influencing the solubility of this compound, outlines experimental protocols to determine its solubility, and presents logical workflows for its application.
The hydrophilic nature of the PEG chain is the primary driver of the aqueous solubility of this compound.[][2][3][4][5] Generally, the inclusion of a PEG spacer enhances the water solubility of conjugated molecules. However, the terminal functional groups and the composition of the aqueous buffer can significantly modulate this property.
Factors Influencing the Solubility of this compound
-
pH of the Aqueous Buffer: The carboxylic acid group of this compound has a pKa value that influences its charge state. At pH values above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate form (-COO⁻). Conversely, at pH values below its pKa, it will be in its less soluble protonated form (-COOH). Therefore, the solubility of this compound is expected to be significantly higher in neutral to alkaline buffers (pH 7-9) compared to acidic buffers.
-
Buffer Composition and Ionic Strength: The type of buffer salts and their concentration can impact solubility. While common buffers like phosphate-buffered saline (PBS), TRIS, and MES are often employed, it is advisable to avoid buffers containing primary amines, such as Tris or glycine, as they can compete with the intended conjugation reaction via the tosyl group. The ionic strength of the buffer can also play a role, with moderate salt concentrations generally improving the solubility of charged molecules.
-
Temperature: Temperature can influence the solubility of most compounds. For PEGylated molecules, this effect can be complex. While an increase in temperature often leads to higher solubility, some PEG compounds can exhibit lower critical solution temperature (LCST) behavior, where they become less soluble above a certain temperature. It is crucial to determine the solubility at the intended experimental temperature.
-
Presence of Organic Co-solvents: For compounds with limited aqueous solubility, the addition of a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), can significantly enhance solubility. However, the compatibility of the co-solvent with the intended biological application must be considered.
Quantitative Solubility Data
As of this guide's publication, specific quantitative solubility data for this compound in commonly used aqueous buffers is not publicly documented. Researchers are encouraged to determine this experimentally for their specific buffer systems and conditions. The following sections provide detailed protocols for this purpose.
Experimental Protocols for Determining Solubility
To ascertain the solubility of this compound in a specific aqueous buffer, the following experimental protocols can be employed.
Protocol 1: Saturation Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Analytical standards of this compound of known concentrations
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. The excess solid should be clearly visible.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes to ensure initial dispersion.
-
Place the vial in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Shake the suspension for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration within the linear range of the calibration curve.
-
Analyze the diluted supernatant by HPLC to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using analytical standards of this compound of known concentrations.
-
Calculate the solubility of this compound in the buffer by comparing the peak area of the sample to the calibration curve, accounting for the dilution factor.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method provides a rapid assessment of the apparent or kinetic solubility, which is often relevant for initial screening purposes.
Materials:
-
This compound stock solution in a water-miscible organic solvent (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest
-
96-well microplate (UV-transparent if using a plate reader)
-
Automated liquid handler or multichannel pipette
-
Plate shaker
-
Plate reader or HPLC system
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the organic solvent.
-
In a 96-well plate, add a small volume of each dilution to a larger volume of the aqueous buffer. A typical ratio is 1-5 µL of the stock solution to 95-99 µL of buffer.
-
Seal the plate and shake it for a defined period (e.g., 1-2 hours) at the desired temperature.
-
Measure the absorbance or turbidity of each well using a plate reader to detect precipitation. The highest concentration that does not show a significant increase in absorbance/turbidity compared to the buffer blank can be considered the kinetic solubility.
-
Alternatively, for a more quantitative assessment, centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and analyze the concentration of the dissolved compound by HPLC, as described in Protocol 1.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate logical workflows for researchers working with this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: General Workflow for Bioconjugation using this compound.
Signaling Pathways
This compound is a synthetic linker molecule designed for chemical conjugation and is not known to be directly involved in any biological signaling pathways. Its primary role is to covalently link different molecules, thereby imparting the beneficial properties of PEGylation, such as increased solubility, stability, and reduced immunogenicity, to the target molecule. The biological effects observed after using a conjugate prepared with this compound would be attributed to the properties of the conjugated molecule itself, modulated by the presence of the PEG linker.
Conclusion
Understanding the solubility of this compound in aqueous buffers is paramount for its successful application in research and drug development. While specific quantitative data is sparse, a systematic approach to determining its solubility based on the principles and protocols outlined in this guide will enable researchers to optimize their experimental conditions. By carefully considering the effects of pH, buffer composition, and temperature, and by employing the provided experimental workflows, scientists can confidently utilize this compound to advance their bioconjugation and drug delivery projects.
References
The Tosyl Group: A Versatile Leaving Group for Advanced Bioconjugation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The ability to selectively conjugate synthetic molecules, such as therapeutic agents or imaging probes, to proteins and other biological targets has paved the way for innovations like antibody-drug conjugates (ADCs) and sophisticated cellular imaging techniques. Central to these bioconjugation strategies is the choice of a suitable leaving group that facilitates the formation of a stable covalent bond between the biomolecule and the synthetic payload. The p-toluenesulfonyl, or tosyl, group has emerged as a powerful and versatile tool in this context, offering a unique combination of reactivity, stability, and selectivity. This technical guide provides a comprehensive overview of the tosyl group as a leaving group in bioconjugation, with a focus on its core principles, experimental applications, and quantitative performance.
Core Principles of the Tosyl Group in Bioconjugation
The utility of the tosyl group in bioconjugation stems from its excellent leaving group ability, which is a consequence of the stability of the resulting tosylate anion. The negative charge on the tosylate anion is effectively delocalized through resonance across the sulfonyl group and the aromatic ring, making it a very weak base and thus an excellent leaving group in nucleophilic substitution reactions.[1][2]
In a typical bioconjugation context, a biomolecule is functionalized with a nucleophilic group, often the thiol of a cysteine residue or the amine of a lysine residue. The conjugation partner, a synthetic molecule, is equipped with a tosyl group attached to an electrophilic center. The nucleophilic attack from the biomolecule on this electrophilic center results in the displacement of the tosylate anion and the formation of a stable covalent bond.
A particularly innovative application of tosyl chemistry in bioconjugation is Ligand-Directed Tosyl (LDT) chemistry .[3][4][5] This strategy employs a bifunctional reagent comprising a ligand that specifically recognizes a target protein, a tosyl-activated linker, and a payload (e.g., a fluorescent dye or a drug). The binding of the ligand to the protein brings the reactive tosyl group into close proximity to nucleophilic amino acid residues on the protein surface, leading to a proximity-induced covalent modification. This approach enables the labeling of endogenous proteins in their native cellular environment with high specificity.
Quantitative Data on Tosyl-Based Bioconjugation
The efficiency of bioconjugation reactions is paramount for their practical application. While comprehensive kinetic data for tosylates in bioconjugation is still an active area of research, studies on LDT chemistry provide valuable insights into labeling efficiency. The tables below summarize key quantitative data from studies on the labeling of model proteins, Carbonic Anhydrase and FK506-Binding Protein 12 (FKBP12).
| Target Protein | LDT Reagent | Concentration (µM) | Incubation Time | Labeling Yield (%) | Labeled Residues | Reference |
| Carbonic Anhydrase II | Fluorescein-labeled benzenesulfonamide-tosylate | 10 | 12 h | ~50 | Not specified | |
| FKBP12 | Biotin-labeled SLF-tosylate (piperazine spacer) | 10 | 24 h | ~60 | His87, Tyr82, Glu54 | |
| FKBP12 | Biotin-labeled SLF-tosylate (PEG4 spacer) | 10 | 24 h | ~20 | His87 | |
| FKBP12 | Biotin-labeled SLF-tosylate (alkyl spacer) | 10 | 24 h | ~10 | His87 |
Table 1: In Vitro Labeling Efficiency of LDT Chemistry. SLF refers to a synthetic ligand for FKBP12. The data highlights the importance of the linker structure in determining labeling efficiency and site selectivity.
| Cell Line | Target Protein | LDT Reagent | Concentration (µM) | Incubation Time | Observation | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | HeLa | Endogenous FKBP12 | Biotin-labeled SLF-tosylate | 20 | 24 h | Successful labeling confirmed by Western blot | | | HeLa | Endogenous FKBP12 | Oregon Green-labeled SLF-tosylate | 10 | 12 h | Visualization of rapamycin-induced protein complex formation via FRET | |
Table 2: In-Cell Labeling using LDT Chemistry. These studies demonstrate the ability of LDT reagents to penetrate the cell membrane and specifically label intracellular proteins.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for the in vitro and in-cell labeling of proteins using LDT chemistry.
In Vitro Labeling of Carbonic Anhydrase II (CAII)
This protocol describes the labeling of purified CAII with a fluorescein-tagged LDT reagent.
Materials:
-
Bovine Carbonic Anhydrase II (CAII)
-
LDT reagent (e.g., fluorescein-benzenesulfonamide-tosylate)
-
HEPES buffer (50 mM, pH 7.4)
-
DMSO
-
SDS-PAGE reagents
-
Fluorescence scanner
Procedure:
-
Prepare a 10 µM solution of CAII in HEPES buffer.
-
Prepare a 1 mM stock solution of the LDT reagent in DMSO.
-
Add the LDT reagent stock solution to the CAII solution to a final concentration of 100 µM. The final DMSO concentration should be kept below 5%.
-
Incubate the reaction mixture at 37°C for 12 hours.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction mixture by SDS-PAGE.
-
Visualize the labeled protein using a fluorescence scanner.
In-Cell Labeling of Endogenous FKBP12
This protocol outlines the procedure for labeling FKBP12 within living HeLa cells.
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS
-
LDT reagent (e.g., biotin-SLF-tosylate)
-
Opti-MEM
-
Cell lysis buffer (e.g., RIPA buffer)
-
Streptavidin-HRP conjugate
-
Western blot reagents
Procedure:
-
Seed HeLa cells in a 6-well plate and grow to 70-80% confluency.
-
Replace the growth medium with serum-free Opti-MEM.
-
Add the LDT reagent to the cells at a final concentration of 20 µM.
-
Incubate the cells at 37°C for 24 hours.
-
Wash the cells three times with PBS.
-
Lyse the cells using cell lysis buffer.
-
Clarify the cell lysate by centrifugation.
-
Determine the protein concentration of the lysate.
-
Analyze the cell lysate by Western blot using a streptavidin-HRP conjugate to detect the biotin-labeled FKBP12.
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of experimental workflows and the underlying chemical principles.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand-directed tosyl chemistry for selective native protein labeling in vitro, in cells, and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-directed tosyl chemistry for protein labeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of the PEG6 Spacer in Tos-PEG6-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern bioconjugation and drug delivery, the strategic use of linker molecules is paramount to the design of effective therapeutics, diagnostics, and research tools. Tos-PEG6-acid has emerged as a versatile heterobifunctional linker, prized for its defined length, hydrophilicity, and orthogonal reactivity. This technical guide provides an in-depth analysis of the core component of this linker: the discrete six-unit polyethylene glycol (PEG6) chain. We will explore the critical roles of the PEG6 spacer in modulating solubility, providing spatial separation to mitigate steric hindrance, and offering a flexible connection between conjugated moieties. This document will present quantitative data comparing PEG6 to other linkers, detail experimental protocols for its use, and provide visualizations of its function in key bioconjugation workflows.
Introduction: The Architecture of a Versatile Linker
This compound is a chemical tool comprised of three key functional components:
-
Tosyl (Tos) Group: A p-toluenesulfonyl group that serves as an excellent leaving group in nucleophilic substitution reactions. This end of the molecule is highly reactive towards nucleophiles such as thiols, amines, and hydroxyl groups.[1]
-
PEG6 Spacer: A discrete chain of six ethylene glycol units. This central component is the focus of this guide and is responsible for many of the molecule's favorable physicochemical properties.
-
Carboxylic Acid (-acid): A terminal carboxyl group that can be activated to form stable amide bonds with primary amines, a common functional group in biomolecules like proteins and peptides.[2]
The strategic placement of these groups makes this compound a powerful heterobifunctional linker, allowing for the sequential and controlled conjugation of two different molecules.
Core Functions of the PEG6 Spacer
The discrete PEG6 chain is not merely a passive connector; it actively imparts crucial properties to the linker and the final bioconjugate.
Enhanced Hydrophilicity and Solubility
A primary challenge in drug development is the poor aqueous solubility of many potent therapeutic agents. The hydrophilic nature of the polyethylene glycol chain significantly enhances the solubility of hydrophobic molecules to which it is attached.[1][3] This is crucial for preventing aggregation and improving the formulation and bioavailability of bioconjugates. The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell that increases the overall solubility of the conjugate.[4]
Spatial Separation and Mitigation of Steric Hindrance
The defined length of the PEG6 spacer provides critical spatial separation between the two conjugated molecules. This separation is vital for preserving the biological activity of macromolecules, such as antibodies or enzymes. By physically distancing a conjugated payload from the active site or binding domain of a protein, the PEG6 spacer minimizes steric hindrance that could otherwise impair its function. While direct quantitative data on the steric effects of a PEG6 spacer is not abundant, the principle is well-established in the field. The choice of spacer length is a critical design element, with shorter linkers like PEG6 being optimal when a more compact conjugate is desired.
Improved Pharmacokinetics
PEGylation, even with short PEG chains, can favorably alter the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic radius of a molecule, PEG linkers can reduce renal clearance, leading to a longer circulation half-life. This extended exposure can enhance the therapeutic window and allow for less frequent dosing. Studies have shown that increasing the PEG spacer length can lead to increased serum stability of bioconjugates.
Flexibility
The PEG6 chain possesses significant conformational flexibility due to the free rotation around the C-O bonds in its backbone. This flexibility allows the conjugated molecules to orient themselves optimally for interaction with their respective targets. In applications like Proteolysis Targeting Chimeras (PROTACs), the linker must be able to position a target protein and an E3 ligase in a specific orientation to form a productive ternary complex for protein degradation.
Data Presentation: Quantitative Impact of PEG Spacer Length
The selection of a PEG spacer is a data-driven decision. The following tables summarize quantitative data from comparative studies on short PEG linkers, illustrating the impact of chain length on key bioconjugate properties.
| Table 1: Effect of PEG Spacer Length on Hydrophilicity (LogD) | |
| Conjugate | LogD Value |
| 68Ga-NOTA-PEG2-RM26 | -2.27 ± 0.07 |
| 68Ga-NOTA-PEG3-RM26 | -2.43 ± 0.04 |
| 68Ga-NOTA-PEG4-RM26 | -2.44 ± 0.05 |
| 68Ga-NOTA-PEG6-RM26 | -2.50 ± 0.09 |
| Data from a study on bombesin analogs. A more negative LogD value indicates greater hydrophilicity. |
| Table 2: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50) | |
| Conjugate | IC50 (nM) |
| natGa-NOTA-PEG2-RM26 | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | 5.8 ± 0.3 |
| Data from a study on bombesin analogs. A lower IC50 value indicates higher binding affinity. In this specific context, shorter linkers resulted in slightly higher affinity. |
| Table 3: Effect of PEG Spacer Length on Serum Stability | |
| Conjugate | Serum Stability (T1/2 in minutes) |
| 177Lu-DOTA-PEG2-Antagonist | 246 ± 4 |
| 177Lu-DOTA-PEG6-Antagonist | 584 ± 20 |
| Data from a study on bombesin antagonists, demonstrating that increasing the PEG length from 2 to 6 units more than doubled the stability in serum. |
Experimental Protocols
The dual reactivity of this compound allows for a two-stage conjugation strategy. Below are representative protocols for activating the carboxylic acid and for reacting the tosyl group.
Protocol 1: Carboxylic Acid Activation and Amine Coupling (EDC/NHS Chemistry)
This protocol describes the activation of the terminal carboxylic acid of this compound and its subsequent conjugation to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., protein)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer with 0.5 M NaCl, pH 4.7-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl or hydroxylamine, pH 8.0
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the Reaction Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the this compound solution.
-
Incubate the reaction for 15 minutes at room temperature. This forms the semi-stable NHS ester.
-
-
Conjugation to Amine:
-
Immediately add the activated Tos-PEG6-NHS ester solution to the amine-containing molecule, which has been prepared in the Conjugation Buffer. The pH of the reaction mixture should be adjusted to 7.2-7.5 for optimal amine reactivity.
-
Allow the reaction to proceed for 2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess linker and byproducts.
-
Protocol 2: Nucleophilic Substitution of the Tosyl Group with a Thiol
This protocol provides a general method for conjugating a thiol-containing molecule to the tosyl end of the PEG6 linker. The tosyl group is an excellent leaving group, readily displaced by a nucleophilic thiol.
Materials:
-
PEG6-conjugate with a terminal tosyl group (prepared, for example, by reacting the acid end first)
-
Thiol-containing molecule (e.g., a cysteine-containing peptide)
-
Reaction Buffer: Phosphate or borate buffer, pH 7.5-8.5, degassed
-
Reducing agent (optional, e.g., TCEP)
-
Anhydrous DMF or DMSO
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. If the thiol-containing molecule has disulfide bonds, it may need to be pre-treated with a reducing agent like TCEP to ensure free thiols are available.
-
Dissolution: Dissolve the PEG6-conjugate with the terminal tosyl group in a minimal amount of DMF or DMSO, and then dilute with the degassed Reaction Buffer.
-
Conjugation:
-
Dissolve the thiol-containing molecule in the degassed Reaction Buffer.
-
Add the thiol-containing molecule to the tosyl-PEG6 solution. A molar excess of the thiol molecule is often used to drive the reaction to completion.
-
Allow the reaction to proceed at room temperature overnight, or at 37°C for 2-4 hours, under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using LC-MS or HPLC.
-
Once the reaction is complete, purify the final conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials.
-
Visualizing Workflows and Relationships
Diagrams generated using Graphviz DOT language to illustrate key concepts.
Caption: Functional components of the this compound linker.
Caption: Workflow for conjugating the carboxylic acid terminus.
Caption: Core advantages imparted by the PEG6 spacer.
Conclusion
The PEG6 spacer is a critical design element in the this compound linker, playing a multifaceted role that extends far beyond simple conjugation. Its ability to enhance solubility, provide optimal spacing, improve pharmacokinetics, and offer flexibility makes it an invaluable tool for the development of sophisticated bioconjugates. The quantitative data and detailed protocols provided in this guide offer a framework for researchers and drug development professionals to effectively leverage the unique advantages of the PEG6 spacer in their work, ultimately enabling the creation of more effective and robust therapeutics and research agents.
References
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional Polyethylene Glycol (PEG) linkers are macromolecules that possess two different reactive terminal functional groups, allowing for the covalent and specific conjugation of two distinct molecular entities.[1] These linkers are instrumental in the fields of bioconjugation and drug delivery, offering a versatile platform for the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The core structure of a heterobifunctional PEG linker consists of a flexible, hydrophilic polyethylene glycol chain of varying lengths, flanked by two different functional groups. This unique architecture provides several key advantages in bioconjugation:
-
Specificity of Conjugation: The presence of two distinct reactive groups enables a controlled, sequential conjugation process, minimizing the formation of undesirable homodimers.[2]
-
Enhanced Solubility and Stability: The hydrophilic PEG backbone can improve the solubility and stability of hydrophobic drugs or biomolecules in aqueous environments.[3]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenicity.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic size of a molecule, leading to reduced renal clearance and a longer circulation half-life.
-
Precise Spacer Control: The length of the PEG chain can be precisely controlled to optimize the distance between the two conjugated molecules, which is often critical for their biological activity.
Core Principles and Applications
Heterobifunctional PEG linkers are central to the design of advanced therapeutics. Their application spans from targeted drug delivery to the creation of novel protein degradation platforms.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The heterobifunctional PEG linker plays a crucial role in connecting the antibody to the drug. One functional group of the linker reacts with a specific amino acid residue on the antibody (e.g., lysine or cysteine), while the other end is attached to the cytotoxic payload. The PEG component enhances the ADC's solubility, stability, and pharmacokinetic profile.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. Heterobifunctional PEG linkers are frequently used to bridge these two ligands. The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
Quantitative Data on Heterobifunctional PEG Linkers
The selection of an appropriate heterobifunctional PEG linker is dictated by the specific requirements of the application, including the desired spacer length, the reactivity of the functional groups, and the overall physicochemical properties of the final conjugate. The following tables provide a summary of quantitative data for a selection of commercially available heterobifunctional PEG linkers.
| Linker Name | Functional Group 1 | Functional Group 2 | Molecular Weight (Da) | Spacer Arm Length (Å) |
| MAL-PEG4-NHS | Maleimide | NHS Ester | 425.41 | 24.5 |
| MAL-PEG8-NHS | Maleimide | NHS Ester | 601.63 | 38.9 |
| MAL-PEG12-NHS | Maleimide | NHS Ester | 777.85 | 53.3 |
| Azide-PEG4-NHS | Azide | NHS Ester | 388.38 | 24.5 |
| Alkyne-PEG4-NHS | Alkyne | NHS Ester | 387.40 | 24.5 |
| NH2-PEG4-COOH | Amine | Carboxylic Acid | 237.27 | 24.5 |
| SH-PEG4-COOH | Thiol | Carboxylic Acid | 254.33 | 24.5 |
Note: The spacer arm length is an approximation and can vary depending on the conformation of the PEG chain.
| Functional Group | Reactive Towards | pH Range for Optimal Reaction | Resulting Linkage |
| NHS Ester | Primary Amines (-NH2) | 7.0 - 9.0 | Amide bond |
| Maleimide | Thiols (-SH) | 6.5 - 7.5 | Thioether bond |
| Azide | Alkynes (Click Chemistry) | N/A (requires catalyst) | Triazole ring |
| Alkyne | Azides (Click Chemistry) | N/A (requires catalyst) | Triazole ring |
| Carboxylic Acid | Primary Amines (-NH2) | 4.5 - 5.5 (with EDC/NHS) | Amide bond |
| Amine | Carboxylic Acids, NHS Esters | 7.0 - 8.5 | Amide bond |
| Thiol | Maleimides, Disulfides | 6.5 - 7.5 | Thioether bond, Disulfide bond |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving heterobifunctional PEG linkers.
Protocol 1: Conjugation of a Maleimide-PEG-NHS Ester to an Antibody
This protocol describes the two-step conjugation of a cytotoxic drug (containing a thiol group) to an antibody (containing lysine residues) using a Maleimide-PEG-NHS ester linker.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS pH 7.4)
-
Maleimide-PEG-NHS Ester
-
Thiol-containing cytotoxic drug
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS (pH 7.4) using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Reaction of NHS Ester with Antibody:
-
Equilibrate the Maleimide-PEG-NHS Ester vial to room temperature before opening.
-
Immediately before use, dissolve the linker in anhydrous DMSO to a concentration of 10 mM.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Purification of the Antibody-Linker Intermediate:
-
Remove the excess, unreacted linker using a desalting column equilibrated with conjugation buffer (PBS, 5 mM EDTA, pH 7.2).
-
-
Conjugation of the Thiol-containing Drug:
-
Dissolve the thiol-containing cytotoxic drug in a suitable solvent (e.g., DMSO).
-
Add a 1.5- to 5-fold molar excess of the drug to the purified antibody-linker intermediate.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching of the Reaction:
-
Add a quenching agent, such as N-acetyl cysteine, at a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 15 minutes.
-
-
Final Purification:
-
Purify the final ADC conjugate from excess drug and other reaction components using a desalting column or size-exclusion chromatography (SEC).
-
Typical Yield: The overall yield of the final ADC can range from 50% to 80%, depending on the antibody, drug, and reaction conditions.
Protocol 2: Synthesis of a PROTAC using an Alkyne-PEG-Azide Linker (Click Chemistry)
This protocol outlines the final convergent step in a PROTAC synthesis, where an alkyne-functionalized target protein ligand is coupled to an azide-functionalized E3 ligase ligand via a PEG linker.
Materials:
-
Alkyne-functionalized target protein ligand
-
Azide-functionalized E3 ligase ligand with a PEG spacer
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
Reaction Setup:
-
Dissolve the alkyne-functionalized target protein ligand (1.0 eq) and the azide-functionalized E3 ligase ligand-PEG (1.0 eq) in the chosen solvent system.
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
-
Click Reaction:
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude PROTAC by flash column chromatography or preparative HPLC to obtain the final product.
-
Typical Yield: Click chemistry reactions are generally high-yielding, often exceeding 90%.
Protocol 3: Characterization of PEGylated Bioconjugates
A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides an average DAR for an ADC.
Procedure:
-
Determine Extinction Coefficients:
-
Measure the molar extinction coefficient of the unconjugated antibody (ε_Ab_) at 280 nm.
-
Measure the molar extinction coefficient of the free drug (ε_Drug_) at its wavelength of maximum absorbance (λ_max_).
-
Measure the extinction coefficient of the drug at 280 nm (ε_Drug,280_).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculate Concentrations:
-
Calculate the concentration of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample using the following equations based on the Beer-Lambert law:
-
[Ab] = (A_280_ - (ε_Drug,280_ / ε_Drug_) * A_λmax_) / ε_Ab_
-
[Drug] = A_λmax_ / ε_Drug_
-
-
-
Calculate DAR:
-
DAR = [Drug] / [Ab]
-
B. Characterization by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different drug-loaded species.
Typical HIC-HPLC Parameters:
-
Column: A column with a hydrophobic stationary phase (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from high salt to low salt (e.g., 0-100% B over 30 minutes).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
The resulting chromatogram will show peaks corresponding to the unconjugated antibody and antibodies with different numbers of conjugated drugs. The weighted average DAR can be calculated from the peak areas.
C. Characterization by LC-MS
Liquid chromatography-mass spectrometry provides accurate mass determination of the intact ADC and its subunits, confirming the conjugation and providing information on the drug load distribution.
Procedure:
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction of disulfide bonds to separate the light and heavy chains.
-
LC Separation: Typically, reversed-phase HPLC is used to separate the different ADC species.
-
MS Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., Q-TOF). The resulting mass spectrum will show a distribution of multiply charged ions.
-
Data Deconvolution: The raw mass spectrum is deconvoluted to obtain the zero-charge mass spectrum, from which the masses of the different drug-loaded species can be determined.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to heterobifunctional PEG linkers.
Caption: Signaling pathway of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action of a PROTAC.
Caption: General experimental workflow for bioconjugation.
References
An In-depth Technical Guide to PEGylation with Tosyl Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PEGylation utilizing tosyl-activated polyethylene glycol (PEG-Ts). It covers the fundamental chemistry, detailed experimental protocols, and characterization techniques essential for the successful conjugation of PEG to biomolecules.
Introduction to Tosyl-PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug delivery and development. It can enhance the therapeutic properties of proteins, peptides, and small molecules by increasing their hydrodynamic size, which in turn can prolong their circulation half-life, improve stability, and reduce immunogenicity.[1]
One effective method for PEGylation involves the use of tosyl-activated PEG (PEG-Ts). In this approach, the terminal hydroxyl groups of PEG are chemically modified with a tosyl (p-toluenesulfonyl) group. The tosyl group is an excellent leaving group, making PEG-Ts highly reactive towards nucleophilic substitution by functional groups present on biomolecules, such as amines, thiols, and hydroxyls.[2][3] This reactivity allows for the formation of stable covalent bonds under controlled reaction conditions.[4]
The Chemistry of Tosyl-PEGylation
The core of tosyl-PEGylation lies in a nucleophilic substitution reaction. The process can be broken down into two main stages: the activation of PEG by tosylation and the subsequent reaction of PEG-Ts with a nucleophilic group on the target molecule.
Activation of Polyethylene Glycol (PEG) with Tosyl Chloride
The synthesis of PEG-tosylate (PEG-Ts) is typically achieved by reacting a PEG diol or a methoxy-PEG (mPEG) with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[5] The base serves to neutralize the hydrochloric acid byproduct of the reaction. The reaction is usually carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 3. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. organic-synthesis.com [organic-synthesis.com]
Methodological & Application
Application Notes and Protocols for Tos-PEG6-acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tos-PEG6-acid as a hydrophilic linker in the synthesis of antibody-drug conjugates (ADCs). This document outlines the rationale for using a PEGylated linker, presents comparative data on the influence of PEG chain length, and offers step-by-step experimental procedures for ADC synthesis, purification, and characterization.
Introduction to this compound in ADCs
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker connecting these two components is a critical determinant of the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.[1] this compound is a heterobifunctional linker that offers several advantages in ADC design.
The key features of this compound include:
-
A Tosyl Group: This functional group is an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to the cytotoxic payload.[2][3]
-
A Carboxylic Acid Group: This terminal group allows for covalent attachment to the antibody, typically through the formation of a stable amide bond with the primary amines of lysine residues.[2][4]
-
A Hexa-Polyethylene Glycol (PEG6) Spacer: This hydrophilic chain enhances the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. The PEG spacer can also improve the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life and reduced immunogenicity.
Rationale for Using a PEGylated Linker
The incorporation of a PEG spacer in ADC linkers addresses several challenges encountered in ADC development:
-
Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs). The hydrophilic nature of the PEG linker mitigates this aggregation propensity.
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its plasma half-life. This prolonged circulation can result in greater accumulation of the ADC within the tumor tissue.
-
Reduced Immunogenicity: The PEG chain can create a "shield" around the payload and linker, potentially masking them from the immune system and reducing the risk of an immune response.
-
Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and preventing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.
Impact of PEG Linker Length on ADC Performance
The length of the PEG chain is a critical parameter that can be optimized to fine-tune the properties of an ADC. While a PEG6 spacer offers a balance of these benefits, the optimal length can be dependent on the specific antibody, payload, and target. The following tables summarize the general trends observed with varying PEG linker lengths from preclinical studies.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| PEG Linker Length | Plasma Half-Life (t½) | Clearance | Reference |
| No PEG | Shorter | Faster | |
| Short Chain (e.g., PEG2, PEG4) | Moderately Increased | Slower | |
| Medium Chain (e.g., PEG6, PEG8) | Significantly Increased | Significantly Slower | |
| Long Chain (e.g., PEG12, PEG24) | Maximally Increased | Slowest |
Note: A PEG8 side chain has been identified in some studies as the minimum length to achieve optimal slower clearance, with longer chains not providing a significant further advantage in this parameter.
Table 2: Impact of PEG Linker Length on ADC In Vitro and In Vivo Efficacy
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Antitumor Activity | Reference |
| No PEG | Highest Potency | Lower Efficacy (due to poor PK) | |
| Short Chain (e.g., PEG2, PEG4) | Slightly Reduced Potency | Improved Efficacy | |
| Medium Chain (e.g., PEG6, PEG8) | Moderately Reduced Potency | Significantly Improved Efficacy | |
| Long Chain (e.g., PEG12, PEG24) | Further Reduced Potency | Potentially Maximized Efficacy |
Note: The reduction in in vitro cytotoxicity with longer PEG chains may be attributed to steric hindrance affecting antigen binding or cellular uptake. However, the improved pharmacokinetic properties often lead to enhanced overall in vivo efficacy.
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process that requires careful execution and characterization at each stage. The following protocols provide a detailed methodology for this process.
Protocol 1: Preparation of the Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic payload (e.g., a payload with a primary or secondary amine) to the this compound linker.
Materials:
-
This compound
-
Cytotoxic payload with a free amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching solution: 1M Tris-HCl, pH 8.0
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated linker.
-
-
Conjugation to the Payload:
-
Dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF.
-
Add the activated this compound solution to the payload solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight, protected from light.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate using a reverse-phase HPLC system.
-
Lyophilize the pure fractions to obtain the solid drug-linker conjugate.
-
Protocol 2: Antibody Modification and Conjugation
This protocol details the conjugation of the prepared drug-linker to the monoclonal antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb)
-
Drug-Linker conjugate from Protocol 1
-
Conjugation Buffer: 1X PBS, pH 8.0-8.5
-
Quenching Solution: 100 mM Tris-HCl or Glycine, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Conjugation Reaction:
-
Dissolve the drug-linker conjugate in a minimal amount of anhydrous DMSO.
-
Slowly add the drug-linker solution to the antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 5-10 fold) is typically used to achieve the desired DAR. The final concentration of the organic co-solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10 mM to quench any unreacted drug-linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using desalting columns or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 3: ADC Characterization
Thorough characterization of the ADC is crucial to ensure its quality and consistency.
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): This is a common and effective method for determining the DAR and the distribution of different drug-loaded species.
-
Instrumentation: HPLC system with a HIC column.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Gradient: A linear gradient from high salt to low salt is used to elute the ADC species. The unconjugated antibody elutes first, followed by species with increasing DAR.
-
Detection: UV absorbance at 280 nm.
-
Calculation: The average DAR is calculated based on the weighted average of the peak areas of the different drug-loaded species.
-
-
UV-Vis Spectroscopy: This method can be used if the drug has a distinct UV absorbance from the antibody. The concentrations of the antibody and the drug can be determined by solving simultaneous equations using the absorbance at 280 nm and the λmax of the drug.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.
-
Instrumentation: HPLC system with an SEC column.
-
Mobile Phase: A suitable buffer such as PBS, pH 7.4.
-
Detection: UV absorbance at 280 nm.
-
3. Mass Spectrometry (MS):
-
Intact mass analysis of the ADC can confirm the successful conjugation and provide information about the DAR distribution. Reduced mass spectrometry, where the antibody is reduced to its light and heavy chains, can also be used to determine the location and distribution of the drug-linker on each chain.
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC synthesis using this compound.
Signaling Pathways
ADCs constructed with this compound can be designed to target various cancer-associated antigens. The cytotoxic payloads delivered by these ADCs then interfere with critical cellular signaling pathways, leading to apoptosis. Below are diagrams of two common signaling pathways targeted by ADCs.
HER2 Signaling Pathway
Many ADCs target the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in several cancers. Upon internalization, the ADC releases its payload, which can be a microtubule inhibitor like MMAE or a topoisomerase inhibitor like SN-38.
Caption: Simplified HER2 signaling pathway leading to cell proliferation.
Trop-2 Signaling Pathway and ADC Action
Trop-2 (Trophoblast cell surface antigen 2) is another prominent target for ADCs. Payloads such as SN-38, a topoisomerase I inhibitor, are often used in Trop-2 targeting ADCs.
Caption: Trop-2 signaling and the mechanism of action of an SN-38 payload.
References
- 1. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Trop2 and its overexpression in cancers: regulation and clinical/therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tos-PEG6-acid in PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and ternary complex formation of the PROTAC, ultimately impacting its degradation efficiency.[3][4]
This document provides detailed application notes and protocols on the use of Tos-PEG6-acid, a versatile polyethylene glycol (PEG)-based linker, in the development of PROTACs. This compound features a terminal carboxylic acid for amide bond formation and a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions.[5] The PEG6 spacer enhances the hydrophilicity and solubility of the resulting PROTAC molecule.
Physicochemical Properties of PEGylated PROTACs
The incorporation of a PEG linker, such as that derived from this compound, significantly impacts the physicochemical properties of a PROTAC. Generally, increasing the PEG chain length can decrease the calculated octanol-water partition coefficient (cLogP) and increase the topological polar surface area (TPSA), which can influence solubility and cell permeability.
| Property | Description | Impact of PEGylation |
| Molecular Weight (MW) | The mass of the PROTAC molecule. | Increases with linker length. |
| cLogP | A measure of lipophilicity. | Generally decreases with increased PEG length, enhancing hydrophilicity. |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule. | Increases with PEG length, which can affect membrane permeability. |
| Hydrogen Bond Donors (HBD) & Acceptors (HBA) | The number of hydrogen bond donors and acceptors. | Increases with PEG length. |
| Rotatable Bonds | The number of bonds that can rotate freely. | Increases with linker length, providing conformational flexibility. |
Featured Application: A BTK-Targeting PROTAC with a PEG6 Linker
This section focuses on a reversible covalent PROTAC, herein referred to as RC-1 , which utilizes a PEG6 linker for the targeted degradation of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in various B-cell malignancies.
Quantitative Degradation Data
The degradation efficiency of RC-1 was evaluated in Mino (mantle cell lymphoma) and Ramos (Burkitt's lymphoma) cell lines. The key performance parameters are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-1 | BTK | Mino | < 10 | ~90 | |
| NC-1 (non-covalent analog) | BTK | Mino | 2.2 | 97 | |
| IR-1 (irreversible analog) | BTK | Mino | < 10 | ~90 |
Signaling Pathway: BTK Degradation via the Ubiquitin-Proteasome System
PROTACs like RC-1 function by inducing the formation of a ternary complex between the target protein (BTK) and an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This proximity leads to the polyubiquitination of BTK, marking it for degradation by the 26S proteasome. The degradation of BTK disrupts the B-cell receptor signaling pathway, which is essential for the survival and proliferation of certain B-cell lymphoma cells.
Caption: PROTAC-mediated degradation of BTK and its downstream effects.
Experimental Protocols
Synthesis of a BTK-Targeting PROTAC (RC-1) using a Tos-PEG6 Linker
The synthesis of the BTK-targeting PROTAC RC-1 involves a multi-step process, starting with the preparation of the E3 ligase ligand-linker intermediate from 4-hydroxythalidomide and a tosylated PEG6 derivative. This is followed by oxidation and a Knoevenagel condensation with a BTK inhibitor precursor.
Caption: General workflow for the synthesis of the BTK-targeting PROTAC RC-1.
Protocol 1: Synthesis of Thalidomide-PEG6-OH
This protocol describes the coupling of 4-hydroxythalidomide with Tos-PEG6-OH.
-
Reagents and Materials:
-
4-Hydroxythalidomide (1.0 eq)
-
Tos-PEG6-OH (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
-
Procedure:
-
To a solution of 4-hydroxythalidomide in anhydrous DMF, add K2CO3 and stir at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add Tos-PEG6-OH to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Thalidomide-PEG6-OH.
-
Protocol 2: Oxidation of Thalidomide-PEG6-OH to Aldehyde
This protocol describes the oxidation of the terminal alcohol of the PEG linker to an aldehyde.
-
Reagents and Materials:
-
Thalidomide-PEG6-OH (1.0 eq)
-
Dess-Martin periodinane (DMP) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Thalidomide-PEG6-OH in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Thalidomide-PEG6-aldehyde is often used in the next step without further purification.
-
Protocol 3: Knoevenagel Condensation to form the Final PROTAC (RC-1)
This protocol describes the final condensation step to form the reversible covalent PROTAC.
-
Reagents and Materials:
-
Thalidomide-PEG6-aldehyde (1.0 eq)
-
BTK inhibitor cyanoacetate precursor (1.1 eq)
-
Piperidine (catalytic amount)
-
Anhydrous Ethanol
-
-
Procedure:
-
Dissolve the crude Thalidomide-PEG6-aldehyde and the BTK inhibitor cyanoacetate precursor in anhydrous ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC (RC-1).
-
Characterize the final product by LC-MS and NMR spectroscopy.
-
Biological Evaluation of PROTAC Activity
Protocol 4: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to determine the degradation potency and efficacy of a BTK-targeting PROTAC in a relevant cell line (e.g., Mino).
-
Materials:
-
Mino cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
PROTAC stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-BTK, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Cell Treatment:
-
Seed Mino cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Prepare serial dilutions of the PROTAC in culture medium (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of the PROTAC or vehicle and incubate for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the loading control for each sample.
-
Calculate the percentage of remaining BTK protein relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining BTK protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
-
Caption: Experimental workflow for determining DC50 and Dmax via Western Blot.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for straightforward conjugation to both the E3 ligase and target protein ligands. The incorporated PEG6 moiety can enhance the physicochemical properties of the final PROTAC, contributing to improved solubility and potentially modulating cell permeability. The detailed protocols and data presented herein provide a comprehensive guide for researchers utilizing this compound in the rational design and development of novel protein degraders.
References
- 1. US8349969B2 - Method for preparing high-purity polyethyleneglycol aldehyde derivatives - Google Patents [patents.google.com]
- 2. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles with Tos-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic tools. The use of polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility, stability, and circulation time of nanoparticles in biological systems. This document provides detailed application notes and protocols for the use of Tos-PEG6-acid, a heterobifunctional PEG linker, for the surface modification of nanoparticles.
This compound is a PEG linker featuring a tosyl group (-OTs) at one end and a carboxylic acid (-COOH) at the other, connected by a six-unit polyethylene glycol spacer.[1] The carboxylic acid group allows for covalent conjugation to primary amine groups present on the surface of various nanoparticles through a stable amide bond, typically facilitated by carbodiimide chemistry (EDC/NHS).[2][3] The tosyl group is an excellent leaving group for nucleophilic substitution reactions, offering a potential site for further functionalization with targeting ligands or other molecules.[1] The hydrophilic PEG chain enhances solubility in aqueous media and provides a steric barrier that reduces non-specific protein adsorption, thereby minimizing opsonization and clearance by the reticuloendothelial system (RES).[4]
These properties make this compound an ideal candidate for researchers aiming to improve the pharmacokinetic profile and targeting efficiency of their nanoparticle formulations.
Data Presentation
Successful surface modification with this compound can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles. The following tables summarize expected quantitative data for a model 100 nm amine-functionalized nanoparticle before and after modification.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 5 | < 0.2 | +35 ± 5 |
| After this compound Conjugation | 125 ± 7 | < 0.2 | -15 ± 5 |
Note: The increase in hydrodynamic diameter is indicative of the PEG layer on the nanoparticle surface. The shift in zeta potential from positive to negative confirms the successful conjugation of the acidic PEG linker, masking the primary amine groups.
Table 2: In Vitro Stability Assessment in Biological Media (e.g., 10% FBS)
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) at 0h | Hydrodynamic Diameter (nm) at 24h | Aggregation Index (%) |
| Amine-Functionalized Nanoparticles | 110 | 450 | >300 |
| This compound Modified Nanoparticles | 130 | 145 | <15 |
Note: The minimal change in the hydrodynamic diameter of this compound modified nanoparticles over 24 hours in serum-containing media demonstrates their enhanced colloidal stability and resistance to protein adsorption.
Mandatory Visualizations
Experimental Workflow for Nanoparticle Surface Modification
Caption: Workflow for the surface modification of amine-functionalized nanoparticles with this compound.
Logical Relationship for Targeted Drug Delivery
Caption: Logical relationship of components for a targeted nanoparticle drug delivery system.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol describes the covalent conjugation of the carboxylic acid group of this compound to primary amine groups on the surface of nanoparticles using EDC/NHS chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide, PLGA, silica)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (1X, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)
-
Deionized (DI) water
-
Reaction vessels
-
Magnetic stirrer or rotator
Procedure:
-
Activation of this compound: a. Dissolve this compound in 0.1 M MES buffer (pH 6.0) to a final concentration of 10 mg/mL. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound. c. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group, forming an NHS ester.
-
Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in 1X PBS (pH 7.4) to a concentration of 1 mg/mL. b. Add the activated this compound solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the PEG linker relative to the estimated surface amine groups is a good starting point for optimization. c. Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.
-
Quenching and Purification: a. Add the quenching solution to the reaction mixture to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters. b. Purify the PEGylated nanoparticles from excess reagents and byproducts. This can be achieved by:
- Centrifugation: Pellet the nanoparticles by centrifugation (conditions will vary depending on the nanoparticle type and size). Discard the supernatant and resuspend the pellet in fresh PBS. Repeat this washing step three times.
- Dialysis: Dialyze the nanoparticle suspension against DI water or PBS for 24-48 hours with several buffer changes.
-
Final Resuspension and Storage: a. Resuspend the purified this compound modified nanoparticles in a suitable storage buffer (e.g., PBS or DI water). b. Store the nanoparticles at 4°C.
Protocol 2: Characterization of this compound Modified Nanoparticles
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: a. Dilute a small aliquot of the nanoparticle suspension in DI water or PBS to an appropriate concentration for DLS analysis. b. Perform the measurement at a fixed angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C). c. Acquire at least three measurements and report the average Z-average diameter and PDI.
-
Expected Outcome: An increase in the hydrodynamic diameter and a low PDI (<0.2) are indicative of successful PEGylation and a monodisperse sample.
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure: a. Dilute the nanoparticle suspension in 10 mM NaCl solution or DI water. b. Perform the measurement using an appropriate folded capillary cell. c. Acquire at least three measurements and report the average zeta potential in millivolts (mV).
-
Expected Outcome: A shift in the zeta potential towards a more neutral or negative value compared to the initial amine-functionalized nanoparticles confirms the conjugation of the acidic PEG linker.
3. Confirmation of PEGylation (Qualitative):
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Procedure: a. Lyophilize the nanoparticle samples (both before and after modification). b. Acquire FTIR spectra of the dried samples.
-
Expected Outcome: The appearance of characteristic C-O-C ether stretching peaks from the PEG backbone in the spectrum of the modified nanoparticles will confirm the presence of the PEG layer.
Conclusion
The surface modification of nanoparticles with this compound provides a robust method to enhance their stability and biocompatibility for a range of biomedical applications. The protocols and characterization techniques outlined in this document offer a comprehensive guide for researchers to successfully functionalize their nanoparticles and verify the modification. The bifunctional nature of this compound also presents opportunities for subsequent conjugation of targeting moieties, paving the way for the development of highly specific and effective nanomedicines.
References
Application Notes and Protocols for Bioconjugation of Thiols with Tos-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the bioconjugation of thiol-containing molecules, such as cysteine-containing peptides or proteins, with Tos-PEG6-acid. This process, also known as PEGylation, is a widely used strategy in drug development and research to improve the pharmacokinetic and pharmacodynamic properties of biomolecules. The covalent attachment of the polyethylene glycol (PEG) chain can enhance solubility, increase stability, and reduce immunogenicity.[1]
The this compound reagent features a tosyl group that serves as a good leaving group for nucleophilic substitution by a thiol, and a terminal carboxylic acid for further functionalization if required.[2] This method offers a stable thioether linkage between the PEG linker and the target molecule.
Reaction Mechanism and Workflow
The bioconjugation of a thiol with this compound proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom of the thiol group acts as the nucleophile, attacking the carbon atom to which the tosyl group is attached. The tosylate anion is subsequently displaced, forming a stable thioether bond.
Reaction Mechanism
Caption: Reaction mechanism of thiol conjugation with this compound.
Experimental Workflow
A typical experimental workflow for the bioconjugation of a thiol-containing peptide with this compound involves dissolving the reactants, carrying out the reaction under optimized conditions, and then purifying and characterizing the final product.
Caption: General experimental workflow for thiol-PEGylation.
Experimental Protocols
Materials
-
Thiol-containing peptide or protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM Tris buffer, pH 7.5-8.5. Ensure the buffer is degassed to minimize thiol oxidation.
-
Quenching Solution (optional): e.g., N-acetylcysteine or β-mercaptoethanol
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[]
-
Mobile Phase A for HPLC: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B for HPLC: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Characterization Instrument: MALDI-TOF mass spectrometer.[4]
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) for peptides.[4]
Protocol 1: Bioconjugation of a Cysteine-Containing Peptide
This protocol details the conjugation of a cysteine-containing peptide with this compound.
-
Preparation of Reactants:
-
Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in the reaction buffer or a compatible organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the peptide solution. A molar excess of the PEG reagent is recommended to drive the reaction to completion. A starting point is a 5 to 20-fold molar excess of this compound to the thiol-containing peptide.
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours or overnight at 4°C with gentle stirring or agitation. The optimal reaction time and temperature may need to be determined empirically for each specific peptide.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, a small molecule thiol such as N-acetylcysteine or β-mercaptoethanol can be added in excess to react with any remaining this compound.
-
-
Purification by RP-HPLC:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the reaction mixture onto the column.
-
Elute the PEGylated peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The PEGylated peptide will typically elute earlier than the unmodified peptide due to the increased hydrophilicity.
-
Collect the fractions corresponding to the PEGylated product.
-
-
Characterization by MALDI-TOF Mass Spectrometry:
-
Mix the purified fraction with the MALDI matrix solution (e.g., saturated CHCA in 50% acetonitrile/0.1% TFA).
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum. The spectrum of the PEGylated peptide will show a mass increase corresponding to the mass of the attached Tos-PEG6 moiety. Due to the polydispersity of PEG, a distribution of peaks may be observed.
-
-
Lyophilization and Storage:
-
Lyophilize the purified fractions to obtain the PEGylated peptide as a powder.
-
Store the final product at -20°C or -80°C.
-
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for the bioconjugation of a model cysteine-containing peptide with this compound.
Table 1: Reaction Conditions
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound : Thiol) | 5:1 to 20:1 | Higher excess can increase conjugation efficiency but may complicate purification. |
| Peptide Concentration | 1 - 5 mg/mL | Higher concentrations can accelerate the reaction rate. |
| Reaction Buffer | PBS (pH 7.2-8.0) or Tris (pH 7.5-8.5) | Higher pH facilitates the deprotonation of the thiol to the more nucleophilic thiolate. |
| Temperature | 4°C to 25°C | Lower temperatures can minimize potential side reactions. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by HPLC to determine the optimal time. |
Table 2: Purification and Characterization
| Method | Parameter | Expected Result |
| RP-HPLC | Column | C18 |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | |
| Elution Profile | PEGylated peptide elutes earlier than the unmodified peptide. | |
| MALDI-TOF MS | Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) |
| Mass Shift | Increase in mass corresponding to the attached PEG linker. | |
| Peak Pattern | A distribution of peaks reflecting the polydispersity of the PEG chain. |
Table 3: Quantitative Analysis of Conjugation Efficiency
The conjugation efficiency can be estimated by analyzing the reaction mixture using RP-HPLC and comparing the peak areas of the conjugated and unconjugated peptide.
| Method | Calculation |
| RP-HPLC | Efficiency (%) = [Area of Conjugated Peptide Peak / (Area of Conjugated Peptide Peak + Area of Unconjugated Peptide Peak)] x 100 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | - Insufficient molar excess of PEG reagent- Low reaction pH- Thiol oxidation | - Increase the molar ratio of this compound.- Increase the pH of the reaction buffer (up to ~8.5).- Use degassed buffers and consider adding a reducing agent like TCEP prior to conjugation. |
| Multiple Product Peaks in HPLC | - Incomplete reaction- Side reactions (e.g., reaction with other nucleophilic residues)- Isomers (if multiple thiols are present) | - Increase reaction time or temperature.- Optimize pH to favor thiol reactivity over other groups.- Use site-directed mutagenesis to ensure a single reactive thiol. |
| Poor Resolution in HPLC Purification | - Inappropriate gradient- Column overloading | - Optimize the HPLC gradient to better separate the conjugate from starting materials.- Reduce the amount of sample injected onto the column. |
| No or Weak Signal in MALDI-TOF MS | - Poor co-crystallization with matrix- Low concentration of the analyte | - Try a different MALDI matrix or sample preparation method.- Concentrate the purified sample before analysis. |
References
Application Notes and Protocols for the Reaction of Tos-PEG6-acid with Amine Groups on Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a well-established and widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, enhance its stability, and reduce its immunogenicity.
Tos-PEG6-acid is a heterobifunctional PEG linker that offers versatility in bioconjugation strategies. It possesses two distinct reactive moieties: a carboxylic acid (-COOH) group and a tosyl (-OTs) group. The carboxylic acid can be activated to react with primary amine groups (the ε-amino group of lysine residues and the N-terminal α-amino group) on a protein to form a stable amide bond. The tosyl group is an excellent leaving group for nucleophilic substitution reactions and can also react with nucleophiles such as amines, thiols, and hydroxyls.
These application notes provide a detailed protocol for the chemoselective reaction of the carboxylic acid group of this compound with amine groups on proteins. Additionally, it addresses the reactivity of the tosyl group and provides guidance on how to control the reaction conditions to favor the desired conjugation.
Principle of the Reaction
The conjugation of this compound to a protein via its carboxylic acid group is a two-step process. First, the carboxylic acid is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction forms a semi-stable NHS ester. In the second step, the NHS ester reacts with primary amine groups on the protein to form a stable amide linkage.
The chemoselectivity of this reaction is primarily controlled by pH. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (6.0-7.2). The subsequent reaction of the NHS ester with primary amines is favored at a slightly basic pH (7.2-8.5). While the tosyl group can also react with amines, this reaction is generally slower and is more favorable at a higher pH (8.0-9.5). By carefully controlling the pH and reaction time, the reaction can be directed to favor the formation of the amide bond through the carboxylic acid moiety.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful PEGylation of proteins with this compound via the carboxylic acid group.
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | ||
| Activation Step (EDC/NHS) | 6.0 - 7.2 | Optimizes the formation of the NHS ester while minimizing hydrolysis. |
| Conjugation Step (NHS-ester with Amine) | 7.2 - 8.5 (Optimal: 8.3) | A compromise to ensure amine reactivity while minimizing NHS ester hydrolysis.[1][2][3][4] |
| Molar Ratios | ||
| This compound : Protein | 5:1 to 20:1 | The optimal ratio depends on the number of accessible amine groups on the protein and the desired degree of PEGylation. Empirical optimization is recommended.[4] |
| EDC : this compound | 1.5:1 to 2:1 | Ensures efficient activation of the carboxylic acid. |
| NHS : this compound | 1.5:1 to 2:1 | Stabilizes the activated intermediate, increasing coupling efficiency. |
| Reaction Time | ||
| Activation Step | 15 - 30 minutes | At room temperature. |
| Conjugation Step | 1 - 4 hours | At room temperature, or overnight at 4°C. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher conjugation efficiency. |
| Quenching Reagent Concentration | 50 - 100 mM | (e.g., Tris, Glycine, or Hydroxylamine) |
Experimental Protocols
Materials
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffers:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5, or 0.1 M Sodium Bicarbonate buffer, pH 8.3. Note: Buffers must be free of primary amines (e.g., Tris).
-
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification
Step-by-Step Protocol for Amine Coupling
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-50 mg/mL.
-
-
Activation of this compound:
-
In a separate tube, add the desired amount of this compound stock solution.
-
Add Activation Buffer to dilute the this compound.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the this compound.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Protein:
-
Add the activated this compound mixture to the protein solution.
-
Ensure the pH of the reaction mixture is between 7.2 and 8.5. Adjust with the Conjugation Buffer if necessary.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization of the PEGylated Protein
The extent of PEGylation can be determined using various analytical techniques:
-
SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the precise molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.
-
Size Exclusion Chromatography (SEC): Can be used to separate PEGylated species from the unreacted protein and to assess the heterogeneity of the product.
-
UV-Vis Spectroscopy: The concentration of the protein can be determined by measuring the absorbance at 280 nm.
Mandatory Visualizations
Caption: Experimental workflow for protein PEGylation with this compound.
References
Activating the Carboxylic Acid of Tos-PEG6-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical activation of the terminal carboxylic acid on Tos-PEG6-acid. This heterobifunctional PEG linker is valuable in bioconjugation and drug delivery, where the tosyl group serves as a good leaving group for nucleophilic substitution, and the carboxylic acid allows for covalent linkage to amine-containing molecules, such as proteins, peptides, or small molecule drugs.
The effective activation of the carboxylic acid is a critical step to ensure high-yield and efficient conjugation. This note outlines three common and effective methods for this activation:
-
Carbodiimide-mediated NHS Ester Formation: Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to create a semi-stable, amine-reactive NHS ester.
-
Uronium Salt-mediated Activation: Employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling agent.
-
Acyl Chloride Formation: Converting the carboxylic acid to a highly reactive acyl chloride using reagents such as thionyl chloride.
Data Presentation: Comparison of Activation Methods
The choice of activation method can significantly impact the efficiency of the subsequent conjugation reaction, the stability of the activated intermediate, and the overall yield. The following table summarizes key quantitative parameters for the three described methods. Please note that specific yields can vary depending on the reaction scale, purity of reagents, and the nature of the amine-containing substrate in the subsequent coupling step.
| Activation Method | Key Reagents | Typical Solvents | Activation Time | Intermediate Stability | Typical Yield of Activated Product |
| NHS Ester Formation | EDC, NHS | DMF, DCM, Acetonitrile, Aqueous Buffer (e.g., MES) | 15-60 minutes | Moderately stable; half-life of hours at neutral pH, minutes at basic pH[1] | >75% for many carboxylic acids[2] |
| HATU Activation | HATU, Base (e.g., DIPEA) | DMF, DCM | 15-30 minutes (pre-activation) | Highly reactive; typically used in situ | 70-95% for amide formation[3] |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | DCM, Neat | 1-4 hours | Highly reactive; readily hydrolyzes in the presence of moisture[4] | >85% for many carboxylic acids |
Experimental Protocols
Below are detailed protocols for each activation method. It is crucial to work under anhydrous conditions, especially for the acyl chloride formation, to prevent hydrolysis of the activated species.
Protocol 1: Activation of this compound via NHS Ester Formation using EDC/NHS
This is a widely used two-step method where the carboxylic acid is first activated to an NHS ester, which can then be isolated or used in situ to react with a primary amine.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional, for subsequent amine coupling)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M) in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of NHS: Add NHS (1.2 equivalents) to the solution and stir until it is completely dissolved.
-
Addition of EDC: Add EDC·HCl (1.2 equivalents) to the reaction mixture.
-
Activation: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
-
Use of the Activated Ester: The resulting solution containing the Tos-PEG6-NHS ester can be used directly in the next step for conjugation with an amine-containing molecule.
For subsequent amine coupling:
-
Amine Addition: In a separate flask, dissolve the amine-containing substrate (1-1.2 equivalents) in an appropriate anhydrous solvent.
-
Coupling Reaction: Add the solution of the amine to the freshly prepared Tos-PEG6-NHS ester solution. If the amine salt is used, add a non-nucleophilic base such as DIPEA (2-3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture can be purified by standard chromatographic techniques to isolate the desired conjugate.
Protocol 2: Activation and Amide Coupling of this compound using HATU
HATU is a highly efficient coupling reagent that often provides high yields and is particularly useful for sterically hindered substrates. The activation is typically performed in situ followed by the addition of the amine.
Materials:
-
This compound
-
HATU
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
Amine-containing substrate
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Pre-activation: In a dry flask under an inert atmosphere, dissolve this compound (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.
-
Stirring: Stir the solution at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the amine-containing substrate (1-1.2 equivalents) to the reaction mixture.
-
Coupling Reaction: Continue to stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated using standard aqueous work-up and purification methods like column chromatography.
Protocol 3: Conversion of this compound to Tos-PEG6-acyl Chloride
This method generates a highly reactive acyl chloride, which readily reacts with primary and secondary amines. This procedure must be carried out under strictly anhydrous conditions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Catalytic amount of anhydrous DMF (if using oxalyl chloride)
-
Magnetic stirrer and stir bar
-
Reflux condenser (if using thionyl chloride)
-
Nitrogen or Argon atmosphere setup
Procedure using Thionyl Chloride:
-
Reaction Setup: In a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM or use neat thionyl chloride as the solvent.
-
Addition of Thionyl Chloride: Add thionyl chloride (2-5 equivalents) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all volatile reagents are removed.
-
Use of Acyl Chloride: The resulting Tos-PEG6-acyl chloride is highly reactive and should be used immediately without further purification in the subsequent reaction with an amine.
Visualizations
Reaction Workflow: NHS Ester Formation
Caption: Workflow for this compound activation and conjugation via NHS ester formation.
Reaction Workflow: HATU Activation
Caption: In situ activation and coupling of this compound using HATU.
Reaction Workflow: Acyl Chloride Formation
Caption: Workflow for converting this compound to its acyl chloride for subsequent conjugation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide for PEGylating a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals.
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of monoclonal antibodies (mAbs). This modification can improve pharmacokinetics by increasing the hydrodynamic size, which in turn reduces renal clearance and extends the circulating half-life.[1][2] Additionally, PEGylation can shield the mAb from proteolytic degradation and reduce its immunogenicity.[1][3][4] The choice of PEGylation chemistry is critical and can be random, targeting primary amines on lysine residues, or site-specific, targeting free thiols or carbohydrate moieties, which can help preserve the biological activity of the antibody.
This guide provides detailed protocols for the most common methods of mAb PEGylation, including random amine-reactive PEGylation and site-specific strategies. It also covers the essential purification and characterization techniques required to ensure the quality and efficacy of the final PEGylated mAb conjugate.
General Experimental Workflow
The overall process for PEGylating a monoclonal antibody involves several key stages, from initial antibody preparation to final characterization of the purified conjugate. Each step must be carefully considered and optimized to achieve the desired product with high yield and purity.
References
Application Note: Formation of Stable Amide Bonds Using Tos-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the conjugation of Tos-PEG6-acid to primary amine-containing molecules to form a stable amide bond. This compound is a heterobifunctional linker featuring a terminal carboxylic acid and a tosyl group, connected by a hydrophilic six-unit polyethylene glycol (PEG) spacer. The carboxylic acid can be activated to react with primary amines, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for sequential conjugations.[1][2][3] The PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1][3] This application note details two common and efficient methods for activating the carboxylic acid group for amidation: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system, and the use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
Introduction
The formation of stable amide bonds is a cornerstone of bioconjugation, essential for creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and modifying proteins or surfaces. PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound is a valuable tool in this field, offering a discrete length PEG spacer for increased solubility and reduced steric hindrance, a carboxylic acid for stable amide bond formation, and a tosyl group for further functionalization.
The terminal carboxylic acid of this compound can be reacted with primary amines in the presence of coupling agents to form a robust amide linkage. This process typically involves the activation of the carboxyl group to create a more reactive intermediate that is susceptible to nucleophilic attack by the amine. This note provides detailed protocols for two of the most common activation strategies.
Materials and Reagents
-
This compound (MW: 464.5 g/mol )
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 100 mM carbonate/bicarbonate or 50 mM borate buffer.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Data Presentation: Reagent Stoichiometry
The optimal molar ratios of coupling reagents to this compound and the amine-containing molecule are crucial for efficient conjugation and minimizing side reactions. The following tables provide recommended starting points for optimization.
Table 1: EDC/NHS Coupling Reagent Ratios
| Reagent | Molar Excess (relative to this compound) | Molar Excess (relative to Amine-Molecule) | Purpose |
| This compound | 1x (reference) | 1.5 - 10x | Linker |
| EDC | 2 - 5x | - | Carboxyl Activator |
| NHS/Sulfo-NHS | 1.2 - 2x | - | Stabilizes Activated Intermediate |
Table 2: HATU Coupling Reagent Ratios
| Reagent | Molar Excess (relative to this compound) | Molar Excess (relative to Amine-Molecule) | Purpose |
| This compound | 1x (reference) | 1.5 - 10x | Linker |
| HATU | 1.0 - 1.5x | - | Carboxyl Activator |
| DIPEA | 2 - 3x | - | Base to facilitate reaction |
Experimental Workflows and Diagrams
General Workflow
The overall process for conjugating this compound to an amine-containing molecule involves linker activation, conjugation, and purification.
Caption: General workflow for amide bond formation.
Amide Bond Formation Mechanism
The core of the procedure is the activation of the carboxylic acid on this compound to form a reactive intermediate that readily couples with a primary amine to create a stable amide bond.
Caption: Carboxylic acid activation and amide coupling.
Experimental Protocols
Protocol 1: EDC/NHS Coupling in Aqueous Solution
This two-step, one-pot protocol is widely used for conjugating to biomolecules like proteins and antibodies in aqueous buffers.
-
Reagent Preparation :
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing molecule (e.g., 1-5 mg/mL protein) in Coupling Buffer (e.g., PBS, pH 7.4). Do not use buffers containing primary amines like Tris or glycine.
-
-
Activation of this compound :
-
In a separate microfuge tube, add the desired amount of this compound stock solution.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound. For best results, dissolve the EDC and NHS in Activation Buffer (MES, pH 4.7-6.0) immediately before adding.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation to Amine :
-
Add the activated Tos-PEG6-NHS ester solution to the amine-containing molecule solution. A 1.5 to 10-fold molar excess of the activated linker to the target molecule is a recommended starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification :
-
(Optional) Quench the reaction by adding a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM. Incubate for 15 minutes. This step hydrolyzes any unreacted NHS ester.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess linker and byproducts.
-
Protocol 2: HATU Coupling in Organic Solvent
This protocol is highly efficient and often preferred for reactions with small molecules, peptides, or other substrates soluble in organic solvents. HATU acts as a potent activating agent, often leading to high yields and fast reaction times.
-
Reagent Preparation :
-
Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Dissolve the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF.
-
-
Coupling Reaction :
-
To the solution of this compound, add HATU (1.0-1.5 equivalents).
-
Add DIPEA (2-3 equivalents) to the reaction mixture. The base deprotonates the carboxylic acid, facilitating its attack on HATU.
-
Stir the mixture for 5-10 minutes at room temperature to allow for the formation of the activated ester.
-
Add the amine-containing molecule solution to the activated linker mixture.
-
Let the reaction proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
-
Work-up and Purification :
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified using standard organic chemistry techniques, such as flash column chromatography or preparative HPLC, to isolate the desired conjugate.
-
Characterization of the Conjugate
After purification, it is essential to characterize the final product to confirm successful conjugation and determine purity.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC can be used to separate the conjugate from the starting materials and assess purity. The retention time of the PEGylated product will differ significantly from the unconjugated molecule.
-
Mass Spectrometry (MS) : LC-MS is a powerful tool to confirm the identity of the conjugate by verifying its molecular weight. The observed mass should correspond to the sum of the molecular weight of the amine-containing molecule and the Tos-PEG6 moiety, minus the mass of water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For smaller molecule conjugations, 1H and 13C NMR can confirm the formation of the amide bond and the integrity of the entire conjugate structure. Characteristic peaks from both the original molecule and the PEG linker should be present in the spectrum.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient activation of carboxylic acid. | Optimize pH for EDC/NHS activation (pH 4.7-6.0). Ensure HATU and solvents are anhydrous. Increase molar excess of coupling reagents. |
| Hydrolysis of activated ester. | For EDC/NHS, add the activated linker to the amine solution immediately. Use Sulfo-NHS for improved stability in aqueous solutions. | |
| Competing reaction with buffer. | Ensure coupling buffer does not contain primary amines (e.g., Tris, glycine). | |
| Precipitation during reaction | Poor solubility of reactants or product. | Co-solvents may be required. Ensure adequate mixing. For biomolecules, check that the concentration is appropriate. |
| Multiple Conjugation Products | Molecule contains multiple primary amines. | Reduce the molar excess of the activated linker to control the degree of labeling. Consider site-specific conjugation strategies if applicable. |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tos-PEG6-acid Reactions
Welcome to the technical support center for Tos-PEG6-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker featuring a polyethylene glycol (PEG) spacer. It possesses two distinct reactive ends: a terminal carboxylic acid (-COOH) and a tosyl group (-OTs).[1][2][3] The hydrophilic PEG spacer enhances solubility in aqueous solutions.[1][2]
-
The carboxylic acid group can be activated to react with primary amines (e.g., on proteins or peptides) to form a stable amide bond.
-
The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with thiols (cysteines), amines (lysines), and hydroxyl groups (serines, threonines).
Q2: How do I activate the carboxylic acid group of this compound for reaction with an amine?
To react the carboxylic acid with a primary amine, it must first be activated. This is commonly achieved by converting it into an N-hydroxysuccinimide (NHS) ester in situ using coupling agents. Common activators include:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
The resulting NHS ester is highly reactive towards primary amines at a slightly basic pH.
Q3: What is the optimal pH for reacting the activated carboxylic acid (as an NHS ester) with a primary amine?
The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.
-
Below pH 7.2: The primary amines on the target molecule are more likely to be protonated (-NH3+), rendering them unreactive.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.
Q4: What are suitable buffers and solvents for a this compound reaction?
The choice of buffer and solvent is critical for a successful conjugation.
-
For the Carboxylic Acid (NHS ester) Reaction: Use an amine-free buffer to avoid competition with your target molecule. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer within the optimal pH range of 7.2-8.5.
-
For the Tosyl Group Reaction: The choice of solvent will depend on the nucleophile and substrate. The hydrophilic PEG chain aids solubility in aqueous buffers. For less soluble molecules, a co-solvent like DMSO or DMF may be required.
-
Solubility of this compound: The reagent itself is often dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
Q5: What is the primary side reaction that competes with the NHS ester conjugation?
The primary competing reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can hydrolyze back to a carboxylic acid, rendering the PEG linker unreactive towards the target amine. This hydrolysis is accelerated at higher pH values.
Troubleshooting Guides
Low Conjugation Yield
If you are experiencing low or no conjugation, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution & Optimization | Preventative Measures |
| Incorrect Buffer pH | Verify the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter. | Always prepare fresh buffers and confirm the pH immediately before starting the reaction. |
| Hydrolysis of Activated this compound | Prepare the activated PEG solution (e.g., NHS ester) immediately before use. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. | Avoid storing activated PEG linkers in solution. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| Presence of Competing Nucleophiles | Use amine-free buffers (e.g., PBS, HEPES). If your sample is in a buffer like Tris or glycine, perform a buffer exchange via dialysis or a desalting column before the reaction. | Ensure all buffers and reagents are free from primary amine contaminants. |
| Low Reactant Concentration | Increase the concentration of your target molecule (e.g., protein concentration of at least 1-10 mg/mL). Increase the molar excess of the this compound linker. | Concentrating the protein sample before the reaction can improve efficiency. |
| Steric Hindrance | The target functional groups (amines, thiols) on your molecule may be sterically inaccessible. Consider using a linker with a longer PEG spacer arm. For proteins, partial denaturation might expose buried residues, but this can affect protein function. | Analyze the structure of your target molecule to assess the accessibility of reactive sites. |
Experimental Protocols
General Protocol for Two-Step Conjugation with this compound
This protocol outlines the activation of the carboxylic acid group to form an NHS ester, followed by reaction with a primary amine. The resulting product can then be used in a subsequent reaction involving the tosyl group.
Step 1: Activation of this compound and Conjugation to a Primary Amine
-
Prepare Target Molecule: Dissolve your amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
Prepare Activated Linker: Immediately before use, dissolve this compound and NHS/sulfo-NHS (1.1 equivalents) in anhydrous DMSO or DMF. Add EDC (1.1 equivalents) to the solution to initiate the activation. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10- to 50-fold) of the activated this compound solution to your target molecule solution. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or a desalting column.
Step 2: Reaction of the Tosyl Group with a Nucleophile
-
Prepare Conjugate: The purified product from Step 1, which now has a reactive tosyl group, should be buffer-exchanged into a suitable buffer for the nucleophilic substitution reaction.
-
Prepare Nucleophile: Dissolve the nucleophile-containing molecule (e.g., a thiol-containing peptide) in the chosen reaction buffer.
-
Conjugation Reaction: Mix the Tos-PEG6-conjugate with the nucleophile-containing molecule. The reaction conditions (temperature, time, pH) will depend on the specific nucleophile. For thiols, a pH of 7.5-8.5 is often used.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC, reverse-phase HPLC) to remove unreacted starting materials.
Reagent and Buffer Recommendations
| Parameter | Recommendation | Rationale |
| Activation Reagents | EDC/NHS or HATU | Efficiently forms amine-reactive esters from carboxylic acids. |
| Reaction Buffer (Amine Conjugation) | Phosphate, HEPES, or Borate buffer | Amine-free to prevent competition with the target molecule. |
| pH (Amine Conjugation) | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. |
| Quenching Reagent | Tris or Glycine buffer | Contains primary amines to react with and consume any excess NHS esters. |
| Solvent for Linker | Anhydrous DMSO or DMF | Water-miscible and prevents premature hydrolysis of the linker before addition to the aqueous reaction buffer. |
Visualized Workflows and Logic
Caption: General experimental workflow for a two-step conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Competing reaction pathways for activated this compound.
References
Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of polyethylene glycol (PEG) to proteins and other biomolecules.
Troubleshooting Guide: Low PEGylation Yield
Low yield in PEGylation reactions can be attributed to a variety of factors, ranging from suboptimal reaction conditions to the quality of the reagents. A systematic approach to troubleshooting is recommended to efficiently identify and resolve the issue.
Q1: My PEGylation reaction has a low yield. Where do I start troubleshooting?
When encountering low PEGylation yield, it is advisable to follow a logical troubleshooting workflow. Start by examining the most common and easily addressable factors before moving to more complex issues. The following diagram illustrates a recommended troubleshooting workflow:
Frequently Asked Questions (FAQs)
Reaction Conditions
Q2: What is the optimal pH for my PEGylation reaction?
The optimal pH for a PEGylation reaction is highly dependent on the specific activated PEG chemistry and the target amino acid residue on the protein. For the commonly used N-hydroxysuccinimide (NHS) esters that target primary amines (N-terminus and lysine residues), a pH range of 7 to 9 is generally recommended.[1] At a pH below 7, the amine groups are protonated and thus less nucleophilic, leading to a slower reaction rate. Conversely, at a pH above 9, the hydrolysis of the activated PEG reagent can become a significant competing reaction, reducing the amount of PEG available for conjugation. For reactions targeting thiol groups (cysteines) with maleimide-activated PEGs, a pH range of 6.5 to 7.5 is optimal to ensure the thiol is in its reactive thiolate form while minimizing side reactions with amines.[1]
Q3: How does the PEG-to-protein molar ratio affect the reaction yield?
The molar ratio of the PEG reagent to the protein is a critical parameter that influences the degree of PEGylation. A higher molar excess of PEG will generally drive the reaction towards a higher yield of PEGylated protein and can lead to the formation of multi-PEGylated species. Conversely, a lower molar ratio may result in a higher proportion of unreacted protein. For instance, in the PEGylation of recombinant human granulocyte colony-stimulating factor (rhG-CSF) with mPEG-propionaldehyde, a molar ratio of 5:1 was found to be optimal for producing mono-PEGylated rhG-CSF.[2] The optimal ratio is protein-specific and needs to be determined empirically for each new system.
| Factor | Impact on PEGylation Yield | General Recommendation |
| pH | Affects the nucleophilicity of target residues and the stability of the activated PEG. | For amine-reactive PEGs (e.g., NHS esters), a pH of 7-9 is typical. For thiol-reactive PEGs (e.g., maleimides), a pH of 6.5-7.5 is preferred.[1] |
| Temperature | Influences the reaction rate. | Most PEGylation reactions are carried out at room temperature or 4°C to balance reaction speed and reagent stability. |
| Reaction Time | Determines the extent of the reaction. | Reaction times can range from 30 minutes to several hours. It is crucial to monitor the reaction over time to determine the optimal endpoint.[3] |
| PEG:Protein Molar Ratio | Affects the degree of PEGylation (mono- vs. multi-PEGylated). | A molar excess of PEG is typically used. The optimal ratio (e.g., 5:1 to 20:1) should be determined experimentally. |
Reagent and Protein Issues
Q4: My activated PEG reagent may have degraded. How can I check its activity?
Activated PEG reagents, particularly NHS esters, are susceptible to hydrolysis, especially when exposed to moisture. If you suspect your PEG reagent has degraded, you can perform a small-scale test reaction with a model amine-containing compound (e.g., glycine or a small peptide) and analyze the products by mass spectrometry to confirm the reactivity of the PEG. Proper storage of activated PEG reagents is crucial; they should be stored in a desiccated environment at the recommended temperature (typically -20°C) and warmed to room temperature before opening to prevent condensation.
Q5: Could steric hindrance be the cause of low PEGylation yield?
Yes, steric hindrance can significantly impact PEGylation efficiency. The accessibility of the target amino acid residues on the protein surface plays a crucial role. If the target sites are located in sterically hindered regions, such as within protein-protein interaction interfaces or deep in binding pockets, the bulky PEG molecule may not be able to access them efficiently. Additionally, once one PEG molecule is attached, it can shield other potential PEGylation sites, a phenomenon known as the "shielding effect," which can limit the degree of PEGylation.
Purification and Analysis
Q6: I see a smear on my SDS-PAGE gel after the reaction. What does this indicate?
A smear on an SDS-PAGE gel is a common observation in PEGylation reactions and typically indicates a heterogeneous mixture of products. This can include unreacted protein, mono-PEGylated protein, various multi-PEGylated species, and potentially aggregated protein. The PEG molecule itself adds significant molecular weight, and the polydispersity of the PEG reagent can also contribute to the smearing effect. Specialized staining techniques, such as using a barium iodide solution, can be used to specifically visualize the PEG portion of the conjugates on the gel.
Q7: How can I effectively separate the PEGylated protein from unreacted protein and excess PEG?
Several chromatography techniques can be employed for the purification of PEGylated proteins. The choice of method depends on the properties of the protein and the degree of separation required.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating PEGylated proteins from smaller, unreacted proteins and excess PEG reagent.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The attachment of a neutral PEG chain can shield the charged residues on the protein surface, altering its elution profile on an IEX column. This allows for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.
-
Reverse Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. It is particularly useful for the analytical separation of PEGylated species and can sometimes resolve positional isomers.
| Analytical Technique | Principle of Separation | Information Obtained |
| SDS-PAGE | Molecular Weight | Degree of PEGylation (mono-, di-, multi-), presence of unreacted protein. |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Separation of PEGylated species from unreacted protein and excess PEG. |
| Ion Exchange Chromatography (IEX) | Surface Charge | Separation of species with different degrees of PEGylation and positional isomers. |
| Mass Spectrometry (MS) | Mass-to-Charge Ratio | Precise molecular weight of conjugates, confirmation of PEGylation, and identification of PEGylation sites. |
Experimental Protocols
SDS-PAGE Analysis of PEGylation Reaction
Objective: To qualitatively assess the outcome of a PEGylation reaction by separating the products based on molecular weight.
Methodology:
-
Sample Preparation: Mix a small aliquot of the PEGylation reaction mixture with an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Prepare controls of the unreacted protein and the PEG reagent alone.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage (e.g., 4-12% gradient gel). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining:
-
Protein Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize all protein-containing bands.
-
PEG Staining (Optional): To specifically visualize PEGylated species, after protein staining and destaining, the gel can be stained with a 5% barium chloride solution followed by an iodine/potassium iodide solution. PEG-containing bands will appear as a brown precipitate.
-
-
Analysis: Compare the lane containing the reaction mixture to the control lanes. The appearance of new, higher molecular weight bands corresponds to the PEGylated protein species.
Size Exclusion Chromatography (SEC) for PEGylation Analysis
Objective: To separate and quantify the different species in a PEGylation reaction mixture based on their size.
Methodology:
-
Column and Mobile Phase: Select an SEC column with a fractionation range appropriate for the size of the protein and its PEGylated forms. The mobile phase is typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a filtered aliquot of the PEGylation reaction mixture onto the column.
-
Data Acquisition: Monitor the elution profile using a UV detector (typically at 280 nm for proteins). If the PEG reagent has a chromophore, a different wavelength may be used. An evaporative light scattering detector (ELSD) can also be used to detect all non-volatile components.
-
Analysis: The chromatogram will show peaks corresponding to the different species in the mixture. Typically, the PEGylated protein will elute first, followed by the unreacted protein, and then the smaller, excess PEG reagent. The peak areas can be used to estimate the relative amounts of each species.
Ion Exchange Chromatography (IEX) for Purification of PEGylated Proteins
Objective: To purify the desired PEGylated protein species from the reaction mixture based on differences in surface charge.
Methodology:
-
Column and Buffer Selection: Choose an IEX resin (anion or cation exchange) based on the isoelectric point (pI) of the protein. Prepare a low-salt binding buffer and a high-salt elution buffer.
-
Column Equilibration: Equilibrate the IEX column with the binding buffer.
-
Sample Loading: Dilute the PEGylation reaction mixture in the binding buffer and load it onto the column.
-
Wash: Wash the column with the binding buffer to remove any unbound material, including the neutral PEG reagent.
-
Elution: Elute the bound proteins using a salt gradient (from low to high salt concentration). The un-PEGylated protein will typically bind more strongly to the resin than the PEGylated species due to charge shielding by the PEG. Collect fractions throughout the gradient.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE or SEC to identify the fractions containing the purified PEGylated protein.
Mass Spectrometry (MS) for Characterization of PEGylated Proteins
Objective: To determine the precise molecular weight of the PEGylated protein and identify the sites of PEGylation.
Methodology:
-
Sample Preparation: The sample may require desalting or buffer exchange into a volatile buffer (e.g., ammonium acetate) compatible with mass spectrometry.
-
Mass Analysis:
-
Intact Mass Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization, ESI) to determine the molecular weight of the intact PEGylated protein. This will confirm the degree of PEGylation (mono-, di-, etc.).
-
Peptide Mapping for Site Identification: Digest the PEGylated protein with a protease (e.g., trypsin). Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The masses of the PEGylated peptides will be increased by the mass of the attached PEG, allowing for the identification of the specific amino acid residues that were modified.
-
Signaling Pathways and Logical Relationships
The decision-making process for optimizing a PEGylation reaction can be visualized as a pathway where each step influences the next.
References
Technical Support Center: Tos-PEG6-acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Tos-PEG6-acid conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional crosslinker used in bioconjugation. It contains two primary functional groups:
-
A tosyl (Tos) group: This is an excellent leaving group for nucleophilic substitution reactions. It readily reacts with nucleophiles such as the primary amines on the N-terminus of a protein or the side chain of a lysine residue, as well as with thiols (cysteines) and hydroxyls (serine, threonine).[1][2]
-
A carboxylic acid (-COOH) group: This group can be activated using standard carbodiimide chemistry (e.g., with EDC and NHS) to form a stable amide bond with primary amine groups.[3][4]
The polyethylene glycol (PEG) spacer is a hydrophilic chain of six ethylene glycol units, which helps to increase the solubility of the conjugate in aqueous media.[5]
Q2: What are the primary applications of this compound?
This compound is versatile and can be used in a variety of applications, including:
-
PEGylation of proteins, peptides, and oligonucleotides: This can improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic size, which can lead to a longer circulation half-life and reduced renal clearance.
-
Drug delivery: It can be used to link targeting ligands to drug delivery systems like nanoparticles or liposomes.
-
Surface modification: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.
Q3: What are the potential side reactions during a this compound conjugation?
Besides the desired nucleophilic substitution, two primary side reactions can occur:
-
Hydrolysis of the Tosyl Group: In aqueous buffers, the tosyl group can be hydrolyzed to a hydroxyl group, rendering the PEG linker unreactive towards the intended nucleophile. This results in the formation of HO-PEG6-acid. This is a known issue with sulfonylated PEGs, and the rate of hydrolysis can be influenced by reaction conditions.
-
β-Elimination: In the presence of a base (including amine nucleophiles), a competing β-elimination reaction can occur. This results in the formation of a terminal vinyl ether on the PEG chain (Vinyl-PEG5-acid) and the release of p-toluenesulfonate. This side product is unreactive towards amines and represents a loss of active PEG reagent.
Q4: How can I characterize the final conjugated product and any side products?
A combination of analytical techniques is recommended for comprehensive characterization:
-
NMR Spectroscopy (¹H NMR): This is a powerful tool for confirming the structure of the final conjugate and identifying side products. Specific proton signals can indicate the presence of the tosyl group, the formation of the vinyl ether from β-elimination, or the hydroxyl group from hydrolysis.
-
Mass Spectrometry (LC-MS, MALDI-TOF): Mass spectrometry is essential for determining the molecular weight of the conjugate and can confirm the number of PEG chains attached. It can also be used to identify the masses of side products.
-
Chromatography (SEC, RP-HPLC, IEX): Size-exclusion chromatography (SEC) can separate the PEGylated product from the unreacted protein. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ion-exchange chromatography (IEX) can be used to separate different PEGylated species and purify the final product from unreacted PEG and side products.
Troubleshooting Guide
Problem 1: Low Conjugation Yield
Q: I am observing a very low yield of my desired PEGylated product. What are the possible causes and how can I fix it?
A: Low conjugation yield can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.
| Possible Cause | Explanation | Recommended Solution |
| Suboptimal Reaction pH | The nucleophilicity of the amine group on the protein is pH-dependent. If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, competing side reactions like hydrolysis of the tosyl group and β-elimination may be favored. The optimal pH for tosyl-PEG reactions with amines is typically in the range of 8.0 to 9.5. | Systematically screen a pH range from 7.5 to 10.0 to find the optimal pH for your specific protein. Use a reliable buffer system to maintain a stable pH throughout the reaction. |
| Hydrolysis of this compound | The tosyl group can hydrolyze in aqueous buffer, especially at higher pH and temperature, rendering the reagent inactive. | Use freshly prepared solutions of this compound. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, though this may require a longer reaction time. |
| β-Elimination Side Reaction | The presence of base (including the amine nucleophile) can promote the β-elimination reaction, forming an unreactive vinyl ether PEG derivative. | Optimize the pH to find a balance between efficient nucleophilic substitution and minimizing elimination. Avoid excessively high pH or prolonged reaction times at elevated temperatures. |
| Incorrect Molar Ratio of Reactants | An insufficient excess of this compound may lead to incomplete conjugation. Conversely, a very large excess can complicate purification. | Optimize the molar ratio of this compound to your biomolecule. Start with a 5- to 20-fold molar excess of the PEG reagent and adjust as needed based on the results. |
| Inaccessible Target Residues | The target amine or thiol groups on your protein may be buried within the protein's three-dimensional structure and therefore inaccessible to the PEG reagent. | Consider gentle denaturation of the protein if its activity can be refolded. Alternatively, if site-specificity is not critical, the inherent heterogeneity of accessible sites may be sufficient. For site-specific conjugation, ensure the target residue is surface-exposed through protein engineering. |
Problem 2: Presence of Multiple Products and Impurities in the Final Sample
Q: My analysis shows the desired product, but also several other species. How do I identify and remove them?
A: The presence of multiple species is common in PEGylation reactions. Here’s how to approach their identification and removal.
| Impurity/Side Product | Identification Method | Purification Strategy |
| Unreacted Protein | SEC: Elutes later than the PEGylated product. IEX: Elution profile will differ from the PEGylated product. SDS-PAGE: Migrates faster (lower apparent molecular weight) than the PEGylated product. | Size-Exclusion Chromatography (SEC): Effective for separating molecules based on size. The PEGylated protein will have a larger hydrodynamic radius and elute earlier. Ion-Exchange Chromatography (IEX): The PEG chains can shield the protein's charge, altering its interaction with the IEX resin and allowing for separation. |
| Unreacted/Hydrolyzed this compound | RP-HPLC: Will have a different retention time than the conjugated product. Mass Spectrometry: Can confirm the mass of the unreacted or hydrolyzed PEG linker. | Dialysis or Ultrafiltration: Use a membrane with a molecular weight cutoff (MWCO) that retains the PEGylated protein while allowing the smaller PEG linker to pass through. Size-Exclusion Chromatography (SEC): Can also be effective if there is a significant size difference. |
| β-Elimination Product (Vinyl-PEG5-acid) | ¹H NMR: Look for characteristic signals of the vinyl group (protons on a double bond). LC-MS: The mass will be lower than the starting this compound due to the loss of the tosyl group. | Reversed-Phase HPLC (RP-HPLC): The change in polarity due to the vinyl ether group may allow for separation from the desired conjugate and other impurities. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., phosphate buffer, borate buffer) at a pH between 8.0 and 9.5. A typical protein concentration is 1-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in the same reaction buffer or a compatible organic solvent like DMSO or DMF at a concentration that will yield the desired molar excess when added to the protein solution.
-
Conjugation Reaction: Add the this compound solution to the protein solution while gently stirring. The reaction is typically carried out at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching the Reaction: To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any remaining active this compound.
-
Purification: Purify the PEGylated protein from unreacted protein, excess PEG reagent, and side products using an appropriate chromatography technique such as SEC or IEX.
-
Analysis: Characterize the purified product using SDS-PAGE, SEC, and mass spectrometry to confirm the degree of PEGylation and purity.
Protocol 2: Detection of Side Products by ¹H NMR
-
Sample Preparation: Lyophilize a small aliquot of the crude reaction mixture or the purified side product. Dissolve the sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
This compound (starting material): Look for the characteristic aromatic protons of the tosyl group (typically two doublets around 7.5-7.8 ppm) and the methyl protons of the tosyl group (a singlet around 2.4 ppm).
-
HO-PEG6-acid (hydrolysis product): The aromatic and methyl signals of the tosyl group will be absent. A new signal corresponding to the proton on the carbon bearing the hydroxyl group may be visible.
-
Vinyl-PEG5-acid (β-elimination product): The aromatic and methyl signals of the tosyl group will be absent. Look for new signals in the vinyl region of the spectrum (typically between 4.0 and 6.5 ppm) corresponding to the protons of the terminal double bond.
-
Visual Guides
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. rsc.org [rsc.org]
- 4. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts - Google Patents [patents.google.com]
- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the efficiency of protein PEGylation
Welcome to the Technical Support Center for Protein PEGylation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve the efficiency of your protein PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is protein PEGylation and why is it used?
A1: Protein PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein. This modification is widely used in drug development to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2] Key benefits include a longer circulatory half-life, increased stability, enhanced solubility, and reduced immunogenicity.[2][3][4] The attachment of PEG increases the protein's size, which reduces its clearance by the kidneys and protects it from enzymatic degradation.
Q2: What are the most common chemical strategies for PEGylating proteins?
A2: The most common strategies target specific amino acid residues. Amine-reactive PEGylation, which targets the primary amines on lysine residues and the N-terminus, is the most extensively used method due to the abundance of these groups on protein surfaces. Thiol-reactive PEGylation targets cysteine residues and is often used for more site-specific modifications because free cysteine residues are less common in proteins.
Q3: What factors influence the efficiency of a PEGylation reaction?
A3: Several factors can significantly impact the outcome of a PEGylation reaction. These include the PEG-to-protein molar ratio, reaction pH, temperature, reaction time, and the concentration of the protein. The quality and reactivity of the PEG reagent itself are also critical.
Q4: How can I control the site of PEGylation to get a more homogeneous product?
A4: Achieving site-specific PEGylation is a key challenge. For amine-reactive PEGylation, you can direct the reaction towards the N-terminus by lowering the reaction pH. The N-terminal α-amino group generally has a lower pKa (around 7.8) than the ε-amino group of lysine (around 10.1), making it more reactive at a slightly acidic or neutral pH. Another common method is to genetically engineer a free cysteine residue at a specific location on the protein for targeted modification with thiol-reactive PEGs like PEG-maleimide.
Q5: What are the main challenges associated with protein PEGylation?
A5: Common challenges include achieving a high yield of the desired PEGylated product, dealing with a heterogeneous mixture of products (e.g., proteins with varying numbers of PEG chains attached at different sites), potential loss of biological activity due to PEG attachment near the active site, and difficulties in purifying the final conjugate.
Troubleshooting Guide
This section addresses specific issues you might encounter during your PEGylation experiments.
Problem 1: Low or no yield of PEGylated protein.
-
Possible Cause 1: Suboptimal Reaction Conditions.
-
Solution: The efficiency of PEGylation is highly dependent on reaction parameters. Systematically optimize the PEG:protein molar ratio, pH, temperature, and reaction time. Often, a higher molar excess of the PEG reagent is required to drive the reaction to completion.
-
-
Possible Cause 2: Inactive PEG Reagent.
-
Solution: The quality of the PEG linker can be a major hindrance. Ensure your PEG reagent is not expired or degraded. If the PEGylation agent is only 70% active, for example, you must adjust the amount used to ensure the stoichiometry is based on the active PEG molecules.
-
-
Possible Cause 3: Unfavorable Protein Conformation or Solubility.
-
Solution: The protein may aggregate or be in a conformation that hides the target residues. Ensure the protein is stable and soluble in the chosen reaction buffer. Consider adding stabilizing excipients if necessary.
-
Problem 2: The reaction produces a heterogeneous mixture of products (e.g., multiple PEG chains attached).
-
Possible Cause 1: Non-specific Reaction Chemistry.
-
Solution: Amine-reactive chemistry (e.g., using NHS-ester PEGs) often results in heterogeneity due to multiple lysine residues on the protein surface. To improve specificity, try lowering the reaction pH to favor N-terminal modification over lysine modification. For example, performing the reaction at pH 7 or below can significantly increase selectivity for the N-terminus.
-
-
Possible Cause 2: High PEG:Protein Molar Ratio or Long Reaction Time.
-
Solution: A high excess of PEG or a prolonged reaction time can lead to a higher degree of PEGylation. Perform a time-course experiment and test different molar ratios to find the optimal balance that maximizes the yield of the desired mono-PEGylated product while minimizing multi-PEGylated species.
-
Problem 3: The PEGylated protein has lost its biological activity.
-
Possible Cause: PEGylation at or near the active site.
-
Solution: The attachment of a bulky PEG chain can sterically hinder the protein's active site or binding interface. If you suspect this is the case, you need to pursue a site-specific PEGylation strategy. Identify residues far from the active site using protein structure data and engineer a unique conjugation site (like a cysteine residue) at that location. Alternatively, protecting the active site with a reversible ligand during the PEGylation reaction can prevent modification in that critical region.
-
Problem 4: Difficulty in purifying the PEGylated protein from unreacted protein and excess PEG.
-
Possible Cause: Similar physicochemical properties of the species.
-
Solution: Ion-exchange chromatography (IEX) is one of the most effective methods for separating PEGylated products from the unreacted protein, as the PEG chains shield the protein's surface charges, altering its interaction with the IEX resin. Size-exclusion chromatography (SEC) can also be used, especially if the PEG chain is large enough to create a significant difference in hydrodynamic radius between the PEGylated and native protein.
-
Optimizing Reaction Conditions: Data Summary
Optimizing reaction parameters is crucial for maximizing PEGylation efficiency. The tables below summarize the impact of pH and molar ratio on the reaction.
Table 1: Effect of Reaction pH on Lysine-Targeted PEGylation Efficiency
| Reaction pH | Relative PEGylation Rate | Predominant Target | Rationale |
| < 7.0 | Low to Moderate | N-terminal α-amino group | The α-amino group (pKa ~7.6-8.0) is more nucleophilic than lysine's ε-amino group (pKa ~9.3-10.5) at this pH. |
| 7.0 - 8.5 | Moderate to High | Mix of N-terminal and Lysine | Both groups are partially deprotonated and reactive. Rate increases with pH. |
| > 8.5 | High | ε-amino group of Lysine | Lysine residues are significantly deprotonated and highly reactive. |
Table 2: Effect of PEG:Protein Molar Ratio on Product Distribution
| Molar Ratio (PEG:Protein) | Typical Result | Application | Reference |
| 1:1 to 5:1 | Higher proportion of mono-PEGylated product | Maximizing mono-PEGylated species while minimizing excess PEG reagent. | |
| 5:1 to 25:1 | Increased yield of PEGylated products, higher risk of multi-PEGylation | Driving the reaction towards completion, especially for less reactive sites. | |
| > 25:1 | High degree of multi-PEGylation | Used when a high density of PEG coverage is desired. |
Visualizing Workflows and Logic
Diagrams can help clarify complex experimental processes and troubleshooting logic.
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting flowchart for low PEGylation yield.
Caption: Reaction of an NHS-ester PEG with a primary amine.
Key Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive PEGylation (NHS Chemistry)
This protocol provides a starting point for PEGylating a protein using an mPEG-NHS ester reagent. Optimization is required for each specific protein.
-
Protein Preparation:
-
Prepare the protein solution in a suitable buffer, such as phosphate-buffered saline (PBS) or HEPES. The buffer must be free of primary amines (e.g., Tris) as they will compete with the protein for the PEG reagent.
-
Adjust the pH of the protein solution to the desired level (e.g., pH 7.4 for mixed reactivity or pH 8.0-8.5 to strongly favor lysine modification).
-
The final protein concentration should typically be between 1-10 mg/mL.
-
-
PEG Reagent Preparation:
-
Allow the mPEG-NHS reagent to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the mPEG-NHS in a small amount of anhydrous DMSO or the reaction buffer to prepare a concentrated stock solution.
-
-
PEGylation Reaction:
-
Add the calculated amount of the mPEG-NHS stock solution to the stirring protein solution. The molar ratio of PEG to protein should be optimized, with a starting point often between 5:1 and 20:1.
-
Allow the reaction to proceed for a set time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM. This will consume any unreacted mPEG-NHS.
-
-
Purification and Analysis:
-
Remove the unreacted PEG and quenching agent by dialysis, diafiltration, or chromatography (IEX or SEC).
-
Analyze the reaction products using SDS-PAGE and/or HPLC to determine the extent of PEGylation.
-
Protocol 2: SDS-PAGE Analysis of PEGylated Proteins
SDS-PAGE is a simple and effective way to visualize the outcome of a PEGylation reaction. The attached PEG chain increases the hydrodynamic radius of the protein, causing it to migrate more slowly than its unmodified counterpart.
-
Sample Preparation:
-
Take aliquots from your reaction at different time points (e.g., 0, 30, 60, 120 minutes) and quench them immediately.
-
Mix the samples with an appropriate volume of SDS-PAGE loading buffer containing a reducing agent (like DTT or β-mercaptoethanol).
-
Heat the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples, along with an un-PEGylated protein control and a molecular weight marker, onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain like Coomassie Brilliant Blue. The PEGylated protein will appear as a distinct band (or a smear, if heterogeneous) with a higher apparent molecular weight than the unmodified protein.
-
Alternatively, barium-iodide staining can be used to specifically stain the PEG portion of the conjugate.
-
Protocol 3: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. It is effective for removing small molecules like unreacted PEG and for separating PEGylated proteins from the native protein if the attached PEG is sufficiently large.
-
Column and Buffer Preparation:
-
Select an SEC column with a fractionation range appropriate for your protein and its PEGylated form.
-
Equilibrate the column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., PBS pH 7.4).
-
-
Sample Loading:
-
Concentrate your quenched reaction mixture if necessary. The sample volume should typically be less than 5% of the total column volume for optimal resolution.
-
Load the sample onto the equilibrated column.
-
-
Elution and Fraction Collection:
-
Elute the sample with the equilibration buffer at a constant flow rate recommended for the column.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions across the elution peaks. The PEGylated protein, having a larger hydrodynamic size, will elute earlier than the smaller, un-PEGylated protein. Unreacted PEG reagent will elute much later.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE to confirm the identity of the species in each peak and to pool the fractions containing the purified PEGylated protein.
-
References
stability of Tos-PEG6-acid in different pH buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tos-PEG6-acid in various pH buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is a heterobifunctional linker molecule. It consists of three main parts:
-
Tosyl group (Tos): A good leaving group that readily reacts with nucleophiles such as amines, thiols, and hydroxyls. This end is often used for conjugation to proteins, peptides, or other molecules.
-
PEG6 linker: A six-unit polyethylene glycol spacer that is hydrophilic and provides flexibility and solubility.
-
Carboxylic acid (-COOH): A functional group that can be activated to react with primary amines to form stable amide bonds.
Q2: What are the primary factors affecting the stability of this compound in buffers?
The stability of this compound is primarily influenced by:
-
pH: The pH of the buffer solution is the most critical factor, as it directly affects the rate of hydrolysis of the tosyl group.
-
Temperature: Higher temperatures will accelerate the degradation of the molecule. For optimal stability, it is recommended to store this compound in a cool place.
-
Presence of Nucleophiles: The tosyl group is susceptible to nucleophilic attack. Buffers containing nucleophilic species (e.g., Tris) should be used with caution.
-
Presence of Oxidizing Agents: The polyethylene glycol (PEG) backbone can be susceptible to oxidative degradation.[1]
Q3: How does pH affect the stability of the tosyl group?
The tosyl group is an ester of p-toluenesulfonic acid and is susceptible to hydrolysis. The rate of hydrolysis is highly dependent on the pH of the solution:
-
Alkaline conditions (pH > 8): The tosyl group is rapidly hydrolyzed in basic solutions. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the sulfur atom and displacing the PEG-acid portion.
-
Neutral conditions (pH ≈ 7): The tosyl group is relatively more stable at neutral pH compared to basic conditions, but slow hydrolysis can still occur over time.
-
Acidic conditions (pH < 6): The tosyl group is generally more stable in acidic conditions than in basic or neutral conditions. However, strong acidic conditions can also catalyze hydrolysis, although typically at a slower rate than in basic media.
Q4: Is the PEG backbone of this compound stable?
The ether linkages in the polyethylene glycol (PEG) backbone are generally very stable to hydrolysis across a wide pH range. However, the PEG chain can be susceptible to oxidative degradation, which can be accelerated by the presence of metal ions, elevated temperatures, and exposure to light.[1]
Q5: What is the stability of the carboxylic acid group?
The carboxylic acid group at the other end of the PEG chain is stable under typical aqueous buffer conditions. It does not undergo hydrolysis. However, it is a reactive group that can be activated (e.g., using EDC and NHS) to form an active ester for subsequent reaction with amine groups.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation efficiency at the tosyl end. | Hydrolysis of the tosyl group before or during the conjugation reaction. | Prepare buffer solutions fresh and use them immediately after dissolving the this compound. Avoid using basic buffers (pH > 8) for dissolving and handling the compound for extended periods. If your reaction requires a basic pH, add the this compound to the reaction mixture as the last step. |
| Inactivation of the tosyl group by a nucleophilic buffer component. | Avoid using buffers containing primary amines, such as Tris, as they can react with the tosyl group. Opt for non-nucleophilic buffers like phosphate, HEPES, or borate buffers. | |
| Unexpected side products are observed in the reaction mixture. | Degradation of the PEG backbone. | Protect your reaction from light and use high-purity, metal-free buffers and reagents to minimize oxidative degradation.[1] |
| Difficulty dissolving this compound. | The compound may be a low-melting solid or waxy at room temperature. | Gently warm the vial to room temperature before opening to prevent moisture condensation. Prepare a stock solution in an anhydrous organic solvent like DMSO or DMF and add it to your aqueous reaction buffer. |
Stability of this compound in Different pH Buffers
The following table summarizes the expected qualitative stability of the tosyl group of this compound in different pH buffers at room temperature. The stability is primarily determined by the rate of hydrolysis of the tosyl ester.
| pH Range | Buffer Example | Expected Stability of Tosyl Group | Primary Degradation Pathway |
| Acidic (pH 4-6) | Acetate Buffer | High | Slow acid-catalyzed hydrolysis |
| Neutral (pH 6.5-7.5) | Phosphate Buffer (PBS), HEPES | Moderate | Slow hydrolysis |
| Alkaline (pH > 8) | Borate Buffer, Carbonate-Bicarbonate Buffer | Low | Rapid base-catalyzed hydrolysis |
Note: This table provides a general guideline. The actual stability will depend on the specific buffer composition, temperature, and presence of other reactive species. For critical applications, it is highly recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol: General Procedure for Stability Testing of this compound
This protocol outlines a general method to assess the stability of the tosyl group of this compound in a specific buffer.
Materials:
-
This compound
-
Buffers of desired pH (e.g., 100 mM Sodium Acetate, pH 5.0; 100 mM Phosphate Buffer, pH 7.4; 100 mM Sodium Borate, pH 9.0)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Anhydrous DMSO or DMF for stock solution preparation
-
Thermostated incubator or water bath
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Prepare buffer solutions at the desired pH values.
-
Initiate the stability study: Add a known volume of the this compound stock solution to each buffer to achieve a final concentration (e.g., 1 mg/mL).
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
Withdraw aliquots from each sample at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Analyze the aliquots by HPLC to monitor the disappearance of the parent this compound peak and the appearance of any degradation products (e.g., the hydrolyzed PEG6-acid).
-
Quantify the peak areas to determine the percentage of remaining this compound at each time point.
-
Calculate the half-life (t½) of this compound in each buffer by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathways for this compound in aqueous buffers.
References
Technical Support Center: Prevention of Tosyl Group Hydrolysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted hydrolysis of the tosyl group during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause tosyl group hydrolysis?
The stability of a tosyl group is significantly influenced by several factors:
-
Moisture: Tosylates are susceptible to hydrolysis, where the tosyl group is cleaved, reverting the compound to the corresponding alcohol. It is crucial to handle and store tosylates under anhydrous (dry) conditions.[1]
-
pH: Both acidic and basic conditions can promote the degradation of tosylates. Strong acids can catalyze hydrolysis, while bases can act as nucleophiles or promote elimination reactions.[1]
-
Temperature: Elevated temperatures can accelerate the rate of decomposition. For sensitive compounds like benzyl tosylates, decomposition can even occur at room temperature.[1] It is generally recommended to store tosylates in a cool environment.
-
Solvents: The choice of solvent plays a critical role. Protic solvents, such as water and alcohols, can participate in solvolysis reactions, leading to the cleavage of the tosyl group.[1]
-
Nucleophiles: Tosylates are reactive towards a variety of nucleophiles, which can lead to substitution reactions, displacing the tosyl group.
Q2: My tosylation reaction is not working, and I am only recovering my starting alcohol. What is the likely cause?
The most common reason for a failed tosylation reaction is the presence of water. Tosyl chloride (TsCl) is highly sensitive to moisture and will readily hydrolyze to form p-toluenesulfonic acid, which is unreactive for the desired tosylation.[1] To avoid this, ensure that all glassware is thoroughly oven-dried and cooled under an inert atmosphere, and that all solvents and reagents are anhydrous.
Another potential issue could be an inappropriate or impure base. The base, typically pyridine or triethylamine, is essential for neutralizing the HCl generated during the reaction. Ensure the base is pure and used in the correct stoichiometric amount.
Q3: During my reaction, I've observed the formation of an alkyl chloride instead of the desired product. Why is this happening?
This is a known side reaction where the chloride ion (Cl⁻), a byproduct of the reaction between the alcohol and tosyl chloride, acts as a nucleophile and displaces the newly formed tosylate group. This is particularly common for activated alcohols, such as benzylic systems. To circumvent this issue, you can use p-toluenesulfonic anhydride (Ts₂O) as the tosylating agent, as it does not produce chloride ions.
Q4: How can I purify my tosylated product without causing hydrolysis, especially during column chromatography?
Purification of tosylates, particularly those prone to hydrolysis, requires careful handling. Here are some key recommendations:
-
Neutralized Silica Gel: Standard silica gel can be slightly acidic, which can promote the hydrolysis of sensitive tosylates. It is highly recommended to use silica gel that has been neutralized by preparing a slurry in an eluent containing 1-2% triethylamine.
-
Rapid Purification: Minimize the time the tosylate is in contact with the stationary phase. Perform flash chromatography as quickly as possible.
-
Low Temperatures: Keep the fractions cold by collecting them in tubes placed on ice. Remove the solvent under reduced pressure at a low temperature to prevent thermal decomposition.
-
Alternative Stationary Phases: For extremely sensitive tosylates, consider using a less acidic stationary phase, such as neutral alumina.
Q5: Are there more stable alternatives to the tosyl group for activating an alcohol?
Yes, if the stability of the tosyl group is a significant concern for your reaction sequence, you might consider using other sulfonate esters or converting the alcohol to an alkyl halide.
-
Mesylates (OMs): Prepared from methanesulfonyl chloride (MsCl), mesylates have similar reactivity to tosylates but can sometimes be more suitable for hindered alcohols.
-
Triflates (OTf): Triflates are significantly more reactive than tosylates and are excellent leaving groups. They are often used for unreactive substrates or when very fast reaction rates are desired.
-
Alkyl Halides: Direct conversion of the alcohol to an alkyl bromide (e.g., using PBr₃) or chloride (e.g., using SOCl₂) can provide a more stable intermediate for subsequent nucleophilic substitution reactions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during reactions involving tosyl groups.
| Symptom | Potential Cause | Recommended Solution |
| Low or no yield of tosylated product | Presence of moisture in the reaction. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Impure or insufficient amount of base. | Use a fresh, pure batch of base (e.g., pyridine, triethylamine) in the correct stoichiometry. | |
| Sterically hindered alcohol. | For hindered alcohols, consider using a stronger, non-nucleophilic base or switching to a more reactive sulfonylating agent like mesyl chloride. | |
| Formation of alkyl chloride byproduct | Nucleophilic attack by chloride ions. | Use p-toluenesulfonic anhydride (Ts₂O) instead of tosyl chloride to avoid the generation of chloride ions. |
| Decomposition of product during workup | Hydrolysis due to acidic or basic aqueous wash. | Use a cold, saturated aqueous NaHCO₃ solution for the initial quench. Wash sequentially with cold, dilute acid (to remove amine bases), saturated NaHCO₃, and brine. |
| Decomposition of product on silica gel column | Acidity of silica gel. | Neutralize the silica gel by preparing the slurry and eluent with 1-2% triethylamine. |
| Prolonged contact time with silica. | Perform flash chromatography quickly. Consider using a less polar solvent system to elute the product faster. | |
| Product degrades upon storage | Exposure to atmospheric moisture. | Store the purified tosylate in a sealed vial under an inert atmosphere (e.g., argon or nitrogen). |
| Thermal instability. | Store the compound in a freezer at -20°C or below. |
Quantitative Data Summary
The stability and reactivity of a sulfonate leaving group can be quantitatively assessed by the pKa of its conjugate acid and the relative rates of reaction. A lower pKa indicates a more stable anion and thus a better leaving group.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (SN2) |
| Triflate | -OTf | Triflic Acid | ~ -14 | Very High |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | 1 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | ~0.6 |
Note: Relative rates are approximate and can vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of a Primary Alcohol under Anhydrous Conditions
This protocol provides a general guideline for the tosylation of a primary alcohol. Optimization for specific substrates may be necessary.
Materials:
-
Primary alcohol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
4-Dimethylaminopyridine (DMAP) (catalytic, optional)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dry all glassware in an oven at >100°C for several hours and allow to cool to room temperature under a stream of inert gas.
-
Dissolve the alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (can be used as both base and solvent).
-
If desired, add a catalytic amount of DMAP (0.05 - 0.1 eq.).
-
Slowly add solid p-toluenesulfonyl chloride (1.2 eq.) in portions, ensuring the temperature remains at 0°C.
-
Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold, saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with cold, dilute HCl (e.g., 1 M) to remove the amine base, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product immediately, preferably by flash chromatography on neutralized silica gel.
Visualizations
Caption: Mechanism of Tosyl Group Hydrolysis
Caption: Troubleshooting Workflow for Tosylation Reactions
References
Technical Support Center: Purification of Tos-PEG6-acid Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of Tos-PEG6-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound conjugation reaction?
Following a conjugation reaction with this compound, the mixture typically contains the desired conjugate, unreacted this compound, the unreacted substrate molecule, and various side products. The removal of these impurities is crucial for the accuracy of downstream applications and for ensuring the purity of the final product.
Q2: Which purification methods are most effective for small molecule this compound conjugates?
For purifying small molecule this compound conjugates, where the molecular weight difference between the product and impurities is minimal, chromatographic techniques are generally the most effective. These include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[1][]
-
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): Separates molecules based on their polarity.
-
Flash Chromatography: A rapid form of column chromatography that is useful for preparative-scale purifications.[3]
-
Size-Exclusion Chromatography (SEC): Can be effective if there is a significant size difference between the conjugate and the unreacted starting materials.[1][]
The choice of method depends on the specific properties of the conjugate and the impurities.
Q3: How can I monitor the progress and success of the purification?
Analytical techniques are essential for assessing the purity of the fractions collected during purification. Commonly used methods include:
-
Analytical HPLC (RP-HPLC or NP-HPLC): To determine the retention times of the starting materials and the product, and to assess the purity of the collected fractions.
-
Mass Spectrometry (MS): To confirm the identity of the desired conjugate by its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the purified conjugate.
-
Thin-Layer Chromatography (TLC): A quick and simple method to get a preliminary assessment of the separation.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound conjugates.
| Problem | Possible Cause | Solution |
| Low recovery of the conjugate | Non-specific binding to the chromatography column: The conjugate may be irreversibly binding to the stationary phase. | - Ensure the column is properly equilibrated with the mobile phase.- Experiment with different stationary phases (e.g., C8 instead of C18 for RP-HPLC).- Add a small amount of a competitive binding agent to the mobile phase. |
| Precipitation on the column: The conjugate may not be soluble in the chosen mobile phase. | - Check the solubility of your conjugate in the mobile phase.- Adjust the pH or add solubilizing agents to the mobile phase. | |
| Poor separation of the conjugate and unreacted this compound | Inappropriate chromatography conditions: The mobile phase composition or gradient may not be optimal for separation. | - For RP-HPLC, adjust the gradient of the organic solvent (e.g., acetonitrile or methanol) in water.- For NP-HPLC, try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).- Optimize the flow rate for better resolution. |
| Column overloading: Too much sample has been loaded onto the column, leading to broad peaks and poor separation. | - Reduce the amount of sample injected onto the column. | |
| Co-elution of the conjugate with other impurities | Similar physicochemical properties: The conjugate and impurities may have very similar polarity or size. | - Try a different chromatographic mode (e.g., switch from RP-HPLC to NP-HPLC).- Consider a two-step purification process using orthogonal techniques (e.g., RP-HPLC followed by SEC). |
| Presence of unconjugated starting material in the final product | Incomplete reaction: The conjugation reaction may not have gone to completion. | - Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants). |
| Inefficient purification: The chosen purification method is not adequately separating the product from the starting material. | - Re-optimize the purification protocol as described in the "Poor separation" section. |
Experimental Protocols
Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for the purification of small molecule this compound conjugates based on hydrophobicity.
Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reaction mixture dissolved in a suitable solvent (e.g., DMSO, DMF)
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5 column volumes.
-
Sample Injection: Inject the dissolved reaction mixture onto the column.
-
Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. The specific gradient will need to be optimized based on the retention times of your conjugate and impurities, as determined by analytical HPLC. A typical gradient might be from 5% B to 95% B over 30 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired conjugate.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and/or MS.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
Flash Chromatography
This protocol is a rapid method for purifying larger quantities of this compound conjugates on a silica gel column.
Materials:
-
Flash chromatography system
-
Silica gel column
-
Mobile phase (e.g., a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane/methanol)
-
Reaction mixture
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Determine a suitable mobile phase system for separation using TLC. The ideal solvent system should give good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing and Equilibration: Pack the column with silica gel and equilibrate with the chosen mobile phase.
-
Sample Loading: Dissolve the reaction mixture in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Run the mobile phase through the column and collect fractions. The elution can be isocratic (constant mobile phase composition) or a gradient (increasing polarity).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
The following table provides a general comparison of the purification techniques discussed. The actual performance will vary depending on the specific conjugate and reaction mixture.
| Purification Method | Typical Purity | Typical Recovery | Scale | Primary Separation Principle |
| Preparative RP-HPLC | >98% | 60-90% | mg to g | Hydrophobicity |
| Flash Chromatography | 90-98% | 70-95% | mg to multi-g | Polarity |
| Size-Exclusion Chromatography | Variable | 80-95% | mg to g | Molecular Size |
Visualizations
References
Technical Support Center: Tos-PEG6-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Tos-PEG6-acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Summary of Quantitative Data
For quick reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Notes |
| Storage Temperature | -20°C | Recommended for long-term stability.[1][2] |
| Shipping Temperature | Ambient | Shipped at room temperature, but should be stored at -20°C upon receipt.[1][2] |
| Purity | Typically ≥95% | Refer to the Certificate of Analysis for lot-specific purity. |
| Solubility | Aqueous Media | The hydrophilic PEG spacer enhances solubility in aqueous solutions.[1] |
| DMSO, DMF, DCM | Soluble in common organic solvents. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound should be stored at -20°C in a dry environment. While it is shipped at ambient temperature, long-term storage at room temperature is not recommended as it can lead to degradation of the PEG chain.
Q2: Is this compound sensitive to moisture?
A: Yes, like many reactive chemical reagents, it is advisable to handle this compound in a dry environment and to minimize its exposure to moisture to prevent hydrolysis of the tosyl group. For optimal stability, especially when stored as a solution, consider using anhydrous solvents and storing under an inert gas.
Q3: What is the shelf life of this compound?
A: The shelf life of this compound is not definitively established and can depend on storage conditions. When stored properly at -20°C and protected from moisture, the compound should remain stable for an extended period. For critical applications, it is recommended to use the product within a reasonable timeframe from purchase and to refer to the supplier's documentation if available.
Q4: In what solvents can I dissolve this compound?
A: this compound is soluble in aqueous media due to its hydrophilic PEG spacer. It is also soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). For reactions, anhydrous grades of these solvents are recommended to prevent unwanted side reactions.
Q5: What are the main reactive groups on this compound and what are their functions?
A: this compound has two primary reactive functionalities:
-
Tosyl group (-OTs): This is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and alcohols for conjugation.
-
Carboxylic acid group (-COOH): This group can be activated to react with primary amines to form a stable amide bond. A common activating agent for this reaction is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Problem: Low or No Yield in Amide Coupling Reaction with an Amine
Possible Cause 1: Incomplete activation of the carboxylic acid.
-
Solution: Ensure that the activating agent (e.g., HATU) is fresh and has been stored under appropriate conditions (typically desiccated and protected from light). The pre-activation of the carboxylic acid with HATU and a non-nucleophilic base like diisopropylethylamine (DIEA) before adding the amine is a critical step. Allow sufficient time for the active ester to form (typically 15-30 minutes at room temperature).
Possible Cause 2: Hydrolysis of the activated ester.
-
Solution: Perform the reaction under anhydrous conditions. Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture in the reaction can lead to the hydrolysis of the activated ester, reducing the yield of the desired amide product.
Possible Cause 3: Competing side reaction of the amine with HATU.
-
Solution: The recommended order of addition is to first activate the carboxylic acid with HATU and a base, and then add the amine. Adding the amine before the carboxylic acid is fully activated can lead to the amine reacting directly with HATU, rendering it unavailable for the desired coupling reaction.
Possible Cause 4: Incorrect pH for the conjugation reaction.
-
Solution: The coupling of an activated carboxylic acid with a primary amine is most efficient at a slightly basic pH (typically pH 7.5-8.5). Ensure your reaction buffer is within this range to facilitate the nucleophilic attack of the amine.
Problem: Unexpected Side Products or Low Purity
Possible Cause 1: Reaction of the tosyl group with nucleophiles in the reaction mixture.
-
Solution: The tosyl group is a very good leaving group and can be displaced by strong nucleophiles. If your reaction mixture contains other nucleophilic species besides the intended target, you may observe side products. It is important to consider the compatibility of all reagents in your reaction. If necessary, protect other nucleophilic functional groups on your molecule.
Possible Cause 2: Degradation of the PEG chain.
-
Solution: While generally stable, PEG chains can be susceptible to oxidative degradation, especially when exposed to light and oxygen over time. Store this compound protected from light and consider purging solutions with an inert gas like argon or nitrogen to minimize oxidation.
Possible Cause 3: Contamination of starting materials.
-
Solution: Ensure the purity of all starting materials, including your amine-containing molecule and solvents. Impurities can lead to unexpected side reactions and a complex product mixture.
Experimental Protocols
Detailed Methodology: Amide Bond Formation using this compound and HATU
This protocol describes a general procedure for the conjugation of this compound to a primary amine-containing molecule using HATU as the activating agent.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Base and Activating Agent: To the solution, add DIEA (2.0 - 3.0 equivalents), followed by the addition of HATU (1.05 - 1.2 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the active OAt-ester.
-
Addition of Amine: Add the amine-containing molecule (1.0 - 1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated and purified using standard techniques such as extraction, precipitation, or chromatography, depending on the properties of the final conjugate.
Visualizations
Caption: Experimental workflow for amide bond formation.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Controlling the Degree of PEGylation with Tos-PEG6-acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tos-PEG6-acid for PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for PEGylation?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two different reactive groups at its ends: a tosyl group and a terminal carboxylic acid.[1][2] The tosyl group is an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to react with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][2] This dual functionality allows for a controlled, stepwise PEGylation process.
Q2: What is the primary advantage of using a heterobifunctional PEG linker like this compound?
The primary advantage is the ability to control the reaction and avoid the cross-linking of proteins, which can be a problem with bifunctional PEGs that have the same reactive group on both ends.[3] With this compound, you can first react the activated carboxylic acid with your protein and then use the tosyl group for a subsequent reaction, or vice-versa, ensuring a more defined conjugate.
Q3: What factors influence the degree of PEGylation?
Several factors can be adjusted to control the number of PEG chains attached to a protein:
-
Molar ratio of activated PEG to protein: Increasing this ratio generally leads to a higher degree of PEGylation.
-
Reaction pH: The pH of the reaction buffer affects the reactivity of the amino groups on the protein. N-terminal α-amino groups have a lower pKa than the ε-amino groups of lysine residues, allowing for more selective PEGylation at the N-terminus at a lower pH (around 7).
-
Reaction time and temperature: Longer reaction times and higher temperatures can increase the extent of PEGylation, but may also risk protein denaturation.
-
Protein concentration: Higher protein concentrations can sometimes lead to aggregation, especially if there is some degree of cross-linking.
Q4: How can I determine the degree of PEGylation?
Several analytical techniques can be used to characterize your PEGylated product:
-
SDS-PAGE: A simple and common method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the quantification of different PEGylated species.
-
Mass Spectrometry (MS): Provides a precise mass of the conjugate, which can be used to determine the exact number of attached PEG molecules.
-
HPLC: Can be used to separate and quantify the different PEGylated forms.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No PEGylation | 1. Incomplete activation of the carboxylic acid. 2. Hydrolysis of the activated PEG ester in the aqueous buffer. 3. Incorrect pH for the conjugation reaction. 4. Inaccessible target functional groups on the protein. | 1. Confirm the activation of the carboxylic acid (e.g., via NHS ester formation) using an appropriate analytical method before conjugation. 2. Use freshly prepared activated PEG. Prepare stock solutions in a dry, aprotic solvent like DMSO and add it to the reaction buffer immediately before use. 3. Verify and adjust the pH of the reaction buffer to the optimal range for the target amine groups (typically pH 7-9). 4. Consider denaturing and refolding the protein if the target sites are buried within its structure. |
| High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) | 1. The molar ratio of activated PEG to protein is too high. 2. Multiple reactive sites on the protein have similar accessibility and reactivity. | 1. Systematically decrease the molar ratio of activated PEG to protein to find the optimal balance for your desired degree of PEGylation. 2. Adjust the reaction pH to favor more selective modification (e.g., a lower pH for N-terminal selectivity). |
| Protein Aggregation and Precipitation | 1. Undesirable cross-linking due to reactions with both ends of the PEG molecule. 2. The reaction conditions (e.g., pH, temperature) are causing protein denaturation and aggregation. 3. High protein concentration. | 1. Ensure a stepwise reaction to control which end of the this compound reacts first. 2. Optimize reaction conditions to maintain protein stability. Consider adding stabilizing excipients. 3. Reduce the concentration of the protein in the reaction mixture. |
| Loss of Biological Activity | 1. The PEG chain is attached at or near the protein's active site, causing steric hindrance. 2. The reaction conditions have denatured the protein. | 1. Attempt a different PEGylation strategy that targets amino acids known to be distant from the active site. 2. Protect the active site during the reaction by adding a substrate or a competitive inhibitor. 3. Confirm the protein's structural integrity after the reaction using biophysical methods (e.g., Circular Dichroism) and optimize reaction conditions for better stability. |
Experimental Protocols
Two-Step Amine PEGylation via Carboxylic Acid Activation
This protocol first activates the carboxylic acid of this compound to an NHS ester, which then reacts with primary amines on the target protein.
Step 1: Activation of this compound
-
Dissolve this compound, N-hydroxysuccinimide (NHS), and a carbodiimide coupling agent (like EDC or DCC) in a 1:1.2:1.2 molar ratio in an anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The activated Tos-PEG6-NHS ester is now ready for conjugation. It is recommended to use it immediately.
Step 2: PEGylation of the Target Protein
-
Dissolve the target protein in a suitable reaction buffer (e.g., phosphate buffer) at a pH of 7.0-8.5.
-
Add the freshly prepared activated Tos-PEG6-NHS ester solution to the protein solution at a desired molar excess (e.g., 3-fold, 5-fold, 10-fold).
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding an excess of a small molecule with a primary amine, such as Tris or glycine.
-
Purify the PEGylated protein from the excess PEG reagent and byproducts using techniques like size exclusion chromatography (SEC) or ion-exchange chromatography.
Quantitative Data
The optimal molar ratio of activated PEG to protein is critical for controlling the degree of PEGylation and must be determined empirically for each protein. The following table provides a general guideline for initial experiments.
| Molar Ratio (Activated PEG : Protein) | Expected Predominant Species | Potential for Polydispersity |
| 1:1 to 3:1 | Mono-PEGylated | Low |
| 5:1 to 10:1 | Mono- and Di-PEGylated | Moderate |
| > 20:1 | Multi-PEGylated | High |
Visualizations
Caption: A typical experimental workflow for protein PEGylation using this compound.
Caption: A decision tree for troubleshooting low PEGylation yield.
References
Validation & Comparative
A Head-to-Head Comparison of Tos-PEG6-acid and NHS-PEG6-acid for Amine Conjugation
For Immediate Publication
San Diego, CA – November 28, 2025 – For researchers and drug development professionals engaged in bioconjugation, the choice of linker chemistry is a critical decision that profoundly impacts the efficiency, stability, and overall success of the resulting conjugate. This guide provides an in-depth, objective comparison of two popular amine-reactive PEGylation reagents: Tos-PEG6-acid and NHS-PEG6-acid. We will delve into their reaction mechanisms, stability, and optimal reaction conditions, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
This compound and NHS-PEG6-acid are both bifunctional linkers designed to covalently attach a polyethylene glycol (PEG) spacer to biomolecules via primary amines, such as those on lysine residues or the N-terminus of proteins. However, they operate through distinct chemical principles that offer different advantages and disadvantages.
-
NHS-PEG6-acid , typically used as its activated N-Hydroxysuccinimide (NHS) ester form, is a widely adopted reagent that forms a stable amide bond with primary amines. It is known for its high reactivity and well-established protocols. Its primary drawback is the hydrolytic instability of the NHS ester group, which necessitates careful handling and reaction optimization to maximize conjugation efficiency.
-
This compound possesses two distinct reactive sites: a tosyl group and a carboxylic acid. The tosyl group is an excellent leaving group that reacts with primary amines via nucleophilic substitution to form a highly stable sulfonamide bond . The carboxylic acid can be independently activated (e.g., with EDC/NHS) to form an amide bond, offering orthogonal conjugation possibilities. The tosyl group is generally more resistant to hydrolysis than an NHS ester, offering a wider window for reaction.
This guide will focus on the amine reactivity of the tosyl group on this compound versus the amine reactivity of a pre-activated NHS-ester derived from a corresponding PEG-acid.
Reaction Mechanisms and Specificity
The fundamental difference between these two reagents lies in the nature of their reaction with amines.
NHS-PEG6-Ester: The reaction is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][2][3] While highly reactive with primary amines, NHS esters can also exhibit side reactions with other nucleophilic residues like serine, threonine, and tyrosine, though this is less common.[4]
This compound: The tosyl group reacts with primary amines through a nucleophilic substitution reaction. The amine attacks the carbon to which the tosylate is attached, displacing the tosylate group, which is an excellent leaving group. This forms a stable sulfonamide linkage.[5] Tosylates are also known to react with other nucleophiles, including thiols and hydroxyls, which may be a consideration for specificity depending on the biomolecule.
Quantitative Data Comparison
Direct, side-by-side quantitative comparisons in the literature are limited. However, a summary of key performance parameters can be compiled from the known chemical properties of each reactive group.
| Feature | This compound (Tosyl Reactivity) | NHS-PEG6-acid (as NHS Ester) | Citation |
| Reactive Group | p-Toluenesulfonyl (Tosyl) | N-Hydroxysuccinimide Ester | |
| Target Group | Primary Amines, Thiols, Hydroxyls | Primarily Primary Amines | |
| Resulting Linkage | Sulfonamide (-SO₂-NHR-) | Amide (-CO-NHR-) | |
| Linkage Stability | Very High | Very High | |
| Optimal Reaction pH | 8.0 - 9.5 (can be higher) | 7.2 - 8.5 | |
| Reagent Stability | Relatively stable to hydrolysis. | Highly susceptible to hydrolysis, especially at higher pH. | |
| Handling | Standard handling. | Requires anhydrous conditions for storage and dissolution. | |
| Key Side Reaction | Reaction with other nucleophiles. | Hydrolysis of the NHS ester. |
Experimental Protocols
Detailed methodologies for protein conjugation are provided below. Note that the protocol for this compound is adapted from general tosylation procedures for a bioconjugation context.
Protocol 1: Protein Labeling with NHS-PEG6-Ester
This protocol is for a typical labeling reaction of an antibody.
Materials:
-
Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
NHS-PEG6-Ester.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., desalting column or dialysis cassette).
Procedure:
-
Reagent Preparation: Allow the vial of NHS-PEG6-Ester to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Protein Preparation: Exchange the protein into the Reaction Buffer (pH 8.0).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved NHS-PEG6-Ester to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis or gel filtration.
Protocol 2: Protein Labeling with this compound (Tosyl Group Reactivity)
This protocol leverages the reactivity of the tosyl group. The carboxylic acid end of the molecule remains available for subsequent chemistry if desired.
Materials:
-
Protein in a suitable buffer (e.g., 0.1 M carbonate-bicarbonate buffer) at 1-10 mg/mL.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M carbonate-bicarbonate buffer, pH 9.0-9.5.
-
Purification column (e.g., desalting column or dialysis cassette).
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Protein Preparation: Exchange the protein into the Reaction Buffer (pH 9.0-9.5).
-
Conjugation Reaction: Add a 20-50 fold molar excess of the dissolved this compound to the protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C. Reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis or gel filtration into a desired storage buffer (e.g., PBS, pH 7.4).
Conclusion and Recommendations
The choice between this compound and NHS-PEG6-acid depends on the specific requirements of the application, the nature of the biomolecule, and the desired characteristics of the final conjugate.
Choose NHS-PEG6-Ester when:
-
You are working with a well-characterized protein and established protocols.
-
High reaction speed is a priority.
-
The primary amine targets are readily accessible and abundant.
-
You have the means to carefully control moisture and pH to mitigate hydrolysis.
Choose this compound when:
-
Greater reagent stability and a longer reaction window are desired.
-
The biomolecule is sensitive to the specific conditions required for NHS ester chemistry.
-
You require an orthogonal chemistry, where the carboxylic acid can be used in a subsequent reaction step.
-
A highly robust sulfonamide linkage is advantageous for the application's downstream conditions.
Ultimately, for novel applications, empirical testing of both reagents at a small scale is recommended to determine the optimal conditions and achieve the desired degree of labeling for your specific biomolecule.
References
A Head-to-Head Comparison of Thiol Labeling Reagents: Tos-PEG6-acid vs. Maleimide-PEG
For researchers, scientists, and drug development professionals, the site-specific modification of biomolecules is a critical technique in the development of targeted therapeutics, diagnostics, and research tools. The selective labeling of thiol groups on cysteine residues offers a precise method for conjugation. This guide provides an objective comparison of two thiol-reactive PEGylation reagents: the well-established maleimide-PEG and the less conventional Tos-PEG6-acid. This comparison is supported by available experimental data and established chemical principles to inform the selection of the most suitable reagent for your specific application.
Introduction to Thiol Labeling Chemistries
The selective conjugation of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is widely employed to enhance the therapeutic properties of biomolecules, including increased solubility, stability, and circulation half-life. Cysteine residues, with their nucleophilic thiol groups, are attractive targets for site-specific PEGylation due to their relatively low abundance compared to other amino acid residues like lysine.
Maleimide-PEG reagents have long been the gold standard for thiol-specific modification. They react with thiols via a Michael addition reaction, which is highly efficient and selective under physiological conditions.
This compound is a PEG derivative functionalized with a tosyl (tosylate) group and a carboxylic acid. The tosyl group is an excellent leaving group in nucleophilic substitution reactions, suggesting its potential for reacting with the nucleophilic thiol groups of cysteine residues. The terminal carboxylic acid provides a secondary site for further conjugation after the initial thiol labeling.
Mechanism of Action
The fundamental difference in the reactivity of these two reagents lies in their reaction mechanisms with thiol groups.
Maleimide-PEG: Michael Addition
Maleimide-PEG reagents react with the thiolate anion (R-S⁻) of a cysteine residue through a Michael addition reaction. The nucleophilic thiolate attacks one of the double-bonded carbons of the maleimide ring, resulting in the formation of a stable thioether bond in a thiosuccinimide linkage. This reaction is typically rapid and highly specific for thiols at a pH range of 6.5-7.5.[1]
Caption: Reaction mechanism of Maleimide-PEG with a thiol group.
This compound: Nucleophilic Substitution (S_N2)
This compound is proposed to react with thiols via a second-order nucleophilic substitution (S_N2) reaction. The highly nucleophilic thiolate anion attacks the carbon atom to which the tosylate leaving group is attached, displacing the tosylate and forming a stable thioether bond. The efficiency and selectivity of this reaction in the complex environment of a protein, which contains other nucleophiles like amines, would be highly dependent on the reaction conditions.
References
A Comparative Guide to ADC Linkers: Exploring Alternatives to Tos-PEG6-Acid
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the potent cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics, efficacy, and tolerability. While Tos-PEG6-acid has been a useful tool for introducing a PEG spacer and a reactive handle for conjugation, the expanding landscape of ADC development has introduced a variety of alternative linker technologies, each with distinct advantages. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform the rational design of next-generation ADCs.
Overview of Linker Technologies
The choice of linker dictates the mechanism of payload release and the overall physicochemical properties of the ADC. Linkers are broadly categorized as non-cleavable or cleavable, with further diversification based on the conjugation chemistry and the nature of the spacer.
This compound provides a foundation for comparison. It incorporates a six-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and a terminal tosyl group, which acts as a good leaving group for nucleophilic substitution, typically with amine or thiol groups on the payload or a payload--linker intermediate.
This guide will explore the following classes of alternatives:
-
PEG Linkers with Alternative Conjugation Chemistries: Featuring reactive groups like maleimide and succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) for thiol and amine conjugation.
-
Enzyme-Cleavable Linkers: Incorporating dipeptide sequences like valine-citrulline (Val-Cit) that are selectively cleaved by lysosomal proteases.
-
Non-PEG Hydrophilic Linkers: Employing polymers like polysarcosine to improve hydrophilicity and potentially reduce immunogenicity.
-
Linkers for Bioorthogonal Click Chemistry: Utilizing functional groups such as dibenzocyclooctyne (DBCO) for highly specific and efficient conjugation.
Comparative Performance Data
The selection of a linker has a significant impact on the therapeutic index of an ADC. The following tables summarize key performance parameters for different linker technologies based on published experimental data. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the antibody, payload, and cell lines used.
Table 1: Comparison of Physicochemical and In Vitro Properties of Different ADC Linkers
| Linker Type | Conjugation Chemistry | Typical DAR | Aggregation | In Vitro Cytotoxicity (IC50) | Key Advantages |
| Hydrophobic Non-Cleavable (e.g., SMCC) | Amine to Thiol | ~4 | >5% | 0.5 - 2.0 nM | High plasma stability, reduced off-target toxicity.[1] |
| PEGylated Non-Cleavable (e.g., Maleimide-PEG) | Thiol-reactive | ~8 | <2% | 0.1 - 0.5 nM | Improved hydrophilicity, allows for higher DAR.[1] |
| Enzyme-Cleavable (e.g., Val-Cit-PABC-PEG) | Thiol-reactive | ~8 | <2% | Potent (pM to low nM range) | Bystander killing effect, targeted payload release.[2][3] |
| Polysarcosine (PSAR)-based Cleavable | Thiol-reactive | ~8 | Low | Potent | Excellent hydrophilicity, potential for reduced immunogenicity compared to PEG.[4] |
| Click Chemistry (e.g., DBCO-PEG) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Site-specific (e.g., 2 or 4) | Very Low | Potent | Site-specific conjugation, high homogeneity. |
Table 2: Comparison of In Vivo Performance of ADCs with Different Linkers
| Linker Type | Tumor Growth Inhibition (%) | Plasma Half-life (days) | Off-Target Toxicity | Reference |
| Hydrophobic Non-Cleavable (e.g., SMCC) | 50 - 70 | 5 - 7 | Moderate to High | |
| Hydrophilic (PEG-based) Cleavable | 80 - 95 | 10 - 14 | Low to Moderate | |
| Hydrophilic (PEG-based) Non-Cleavable | 75 - 90 | 12 - 16 | Low | |
| Polysarcosine (PSAR)-based Cleavable | High | Comparable or better than PEG-based | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and evaluation of different linker technologies. Below are representative protocols for key experiments in ADC development.
General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC against cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, unconjugated antibody, and free payload stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
General Protocol for ADC Conjugation using an SMCC Linker
This protocol describes a two-step conjugation process targeting lysine residues on the antibody.
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC (or Sulfo-SMCC for a water-soluble option)
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.
-
SMCC Activation of Antibody: Dissolve SMCC in DMSO to a stock concentration of ~10 mM. Add a 5- to 10-fold molar excess of the SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Purification of Activated Antibody: Remove excess, unreacted SMCC using a desalting column equilibrated with conjugation buffer.
-
Conjugation to Thiolated Payload: Immediately add the thiol-containing payload to the maleimide-activated antibody solution. The molar ratio of payload to antibody will depend on the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification of ADC: Purify the ADC from unreacted payload and other small molecules using a desalting column or size-exclusion chromatography.
-
Characterization: Characterize the resulting ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
General Protocol for ADC Conjugation via Copper-Free Click Chemistry (SPAAC)
This protocol outlines the conjugation of a DBCO-containing linker-payload to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody in PBS, pH 7.4
-
DBCO-functionalized linker-payload
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Antibody and Linker-Payload Preparation: Prepare the azide-modified antibody at a concentration of ~10 mg/mL. Prepare a stock solution of the DBCO-linker-payload in DMSO.
-
Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the DBCO-linker-payload stock solution to the azide-modified antibody solution. The final concentration of DMSO should be kept low (typically <10%) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification of ADC: Remove excess, unreacted DBCO-linker-payload using a desalting column equilibrated with PBS.
-
Characterization: Characterize the ADC for DAR, purity, and aggregation as described in the SMCC protocol.
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
References
A Comparative Guide to Validating the Site of PEGylation on a Peptide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to a therapeutic peptide, known as PEGylation, is a widely adopted strategy to enhance its pharmacokinetic and pharmacodynamic properties.[1][2] This modification can improve solubility, increase stability in the body, and reduce immunogenicity.[1] However, the process can result in a heterogeneous mixture of products, with PEG chains attached at different potential sites on the peptide.[1][2] Ensuring the precise location of PEG attachment is critical for producing a homogenous, safe, and effective biopharmaceutical.
This guide provides an objective comparison of two powerful, orthogonal analytical techniques for validating the site of PEGylation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based Peptide Mapping and Nuclear Magnetic Resonance (NMR) Spectroscopy . We present supporting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the appropriate method for their needs.
Comparison of Key Analytical Techniques
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of PEGylated peptide characterization. While both can identify the conjugation site, they operate on different principles and offer distinct advantages and limitations. LC-MS/MS is a destructive, high-sensitivity method that identifies the modified amino acid after enzymatic digestion, while NMR is a non-destructive technique that provides detailed structural information on the intact molecule in solution. The choice of technique often depends on the specific information required and the stage of drug development.
Table 1: Comparison of LC-MS/MS and NMR for PEGylation Site Validation
| Feature | LC-MS/MS Peptide Mapping | NMR Spectroscopy |
| Principle | Measures the mass-to-charge ratio of enzymatically digested peptide fragments to identify the mass shift caused by PEG attachment. | Measures the magnetic properties of atomic nuclei to detect chemical shifts in the peptide's structure caused by PEG conjugation. |
| Primary Output | Mass spectrum identifying the specific PEGylated peptide fragment and its sequence. | NMR spectrum showing changes in the chemical environment of amino acid residues near the PEGylation site. |
| Sensitivity | High (picomole to femtomole range). | Lower (micromole to nanomole range). |
| Site Resolution | Precise identification of the specific modified amino acid residue. | Provides information on the local environment of the PEGylation site; can be residue-specific. |
| Sample Requirement | Typically requires micrograms of sample. | Typically requires milligrams of sample. |
| Destructive? | Yes, the sample is enzymatically digested. | No, the sample can be fully recovered. |
| Throughput | High-throughput capabilities with modern automated systems. | Lower throughput, as data acquisition and analysis can be time-consuming. |
| Key Advantages | High sensitivity and accuracy for pinpointing the exact modification site. Widely established method. | Non-destructive. Provides detailed information on the 3D structure and conformation of the PEGylated peptide in solution. |
| Key Limitations | Indirect method requiring protein digestion, which can sometimes be incomplete. Large PEG chains can interfere with digestion and ionization. | Lower sensitivity. Spectra can be complex and difficult to interpret, especially for large molecules or heterogeneous samples. |
Mandatory Visualizations
Experimental Workflow: LC-MS/MS Peptide Mapping
The "bottom-up" peptide mapping workflow is a multi-step process that begins with the enzymatic cleavage of the PEGylated peptide and concludes with the precise identification of the modified amino acid via mass spectrometry.
Experimental Workflow: NMR Spectroscopy
NMR spectroscopy provides structural confirmation by comparing the spectra of the modified and unmodified peptide. Changes in the chemical environment of protons near the attachment site are indicative of PEGylation.
Detailed Experimental Protocols
Method 1: Validating PEGylation Site by LC-MS/MS Peptide Mapping
This protocol outlines the procedure for identifying the PEGylation site on a peptide by digesting it and analyzing the resulting fragments. A key principle is that PEGylation can sterically hinder enzymatic cleavage (e.g., by trypsin) next to the modified lysine, resulting in a "missed cleavage" that produces a new, larger peptide, which is a strong indicator of the modification site.
1. Sample Preparation and Digestion:
- Denaturation: Dissolve 100 µg of the PEGylated peptide in a denaturation buffer (e.g., 6 M Guanidine HCl, 100 mM Tris, pH 8.0).
- Reduction (Optional, for cysteine-containing peptides): Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.
- Alkylation (Optional): Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 1 hour.
- Buffer Exchange: Remove denaturation and alkylation reagents by buffer exchange into a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) using a desalting column.
- Enzymatic Digestion: Add a protease such as Trypsin at a 1:50 (enzyme:peptide) mass ratio and incubate at 37°C for 4-16 hours.
- Quench Reaction: Stop the digestion by adding 1% Trifluoroacetic Acid (TFA) or formic acid.
2. RP-HPLC Separation:
- Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile (ACN).
- Gradient: Separate the peptides using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 60 minutes) at a flow rate of 0.2 mL/min.
- Detection: Monitor the elution of peptides by UV absorbance at 214 nm and 280 nm.
3. Mass Spectrometry Analysis:
- Ionization: Couple the HPLC eluent to an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- MS Scan (MS1): Acquire full scan mass spectra over a range of m/z 300-2000.
- Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) mode to automatically select the most abundant peptide ions from the MS1 scan for fragmentation via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). A combined approach using in-source fragmentation (ISF) to cleave the bulky PEG chain followed by CID MS/MS of the peptide with a small PEG remnant can also be effective.
4. Data Analysis:
- Database Search: Use a protein sequence database search engine (e.g., Mascot, Sequest) to analyze the MS/MS spectra and identify peptide sequences.
- Site Identification: Compare the peptide map of the PEGylated sample to that of the unmodified native peptide. Look for:
- The disappearance of a native peptide.
- The appearance of a new peptide with a mass corresponding to the original peptide plus the PEG moiety.
- The presence of missed cleavage peptides containing the PEGylated residue.
- Confirmation: Manually inspect the MS/MS spectrum of the PEGylated peptide to confirm the sequence and pinpoint the modified amino acid based on the observed fragment ions (b- and y-ions).
Method 2: Validating PEGylation Site by ¹H NMR Spectroscopy
This protocol describes a non-destructive method for characterizing the PEGylation site by observing changes in the peptide's proton signals.
1. Sample Preparation:
- Sample Requirement: Precisely weigh an amount of the lyophilized PEGylated peptide to achieve a final concentration of 1-5 mg/mL. A corresponding sample of the unmodified native peptide is required for comparison.
- Solvent: Dissolve the peptide in a known volume of Deuterium Oxide (D₂O) to minimize the solvent proton signal.
- Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
- Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Experiment: Acquire a one-dimensional proton (¹H) NMR spectrum for both the PEGylated and native peptide samples under identical conditions (temperature, number of scans).
- Solvent Suppression: Apply a solvent suppression pulse sequence (e.g., presaturation) to attenuate the residual HDO signal.
3. Data Processing and Analysis:
- Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
- Referencing: Calibrate the chemical shift axis of each spectrum to the internal standard signal.
- Spectral Comparison: Overlay the ¹H NMR spectrum of the PEGylated peptide with that of the native peptide.
- Site Identification:
- Identify the large, characteristic signal from the PEG chain's repeating ethylene oxide units (typically around 3.6-3.8 ppm).
- Carefully analyze the aromatic (6-8 ppm) and aliphatic (0-4 ppm) regions of the spectra.
- Look for specific proton signals from amino acid side chains that have shifted or broadened in the PEGylated sample's spectrum compared to the native one. These perturbations indicate proximity to the PEG attachment site. For example, a shift in the signals of lysine's epsilon-protons would suggest PEGylation at that residue.
- Two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) can be employed for more complex peptides to unambiguously assign proton signals and confirm the specific residue that has been modified.
References
A Comparative Guide to Analytical Methods for Assessing PEGylation Efficiency
For Researchers, Scientists, and Drug Development Professionals
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. This modification can improve solubility, extend circulating half-life, and reduce immunogenicity.[1][2] However, the inherent polydispersity of PEG and the potential for multiple conjugation sites necessitate robust analytical methods to ensure product quality, consistency, and efficacy.[1][3] This guide provides an objective comparison of key analytical techniques for assessing PEGylation efficiency, supported by experimental data and detailed methodologies.
Comparison of Key Analytical Techniques
A variety of analytical techniques are employed to characterize PEGylated products, each with distinct advantages and limitations. The choice of method depends on the specific information required, such as the degree of PEGylation, identification of conjugation sites, or quantification of residual reagents.[2]
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of conjugates, degree of PEGylation, identification of PEGylation sites. | High accuracy and sensitivity, provides detailed structural information. | Heterogeneity of PEG can complicate spectra; may require sample de-PEGylation for analysis, losing some structural information. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (size, charge, hydrophobicity). | Purity of the conjugate, quantification of PEGylated vs. non-PEGylated species, separation of isomers. | Robust, reproducible, and widely applicable for quantification. | Resolution can be challenging for complex mixtures; detection of PEG can be difficult due to the lack of a chromophore. |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility in a capillary. | High-resolution separation of PEGylated species, determination of the degree of PEGylation. | High efficiency and resolution, requires small sample volumes. | Less suitable for preparative scale; quantification can be less straightforward than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Quantitative determination of the degree of PEGylation, confirmation of conjugate structure. | Non-destructive, provides absolute quantification without the need for standards of the PEGylated molecule. | Lower sensitivity compared to MS; complex spectra for large molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirmation of covalent bond formation, quantification of PEG content. | Fast, "reagent-free," and can be applied to a wide range of samples. | Indirect method; may lack the detailed structural information provided by MS or NMR. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions of a molecule. | Assesses the impact of PEGylation on protein stability. | Provides thermodynamic parameters of protein unfolding. | Does not directly measure PEGylation efficiency. |
Data Presentation: Quantitative Comparison of PEGylation Efficiency
The efficiency of a PEGylation reaction is often assessed by the degree of PEGylation (the average number of PEG molecules attached to the parent molecule) and the yield of the desired PEGylated product. The following table summarizes typical quantitative data obtained for different PEGylation strategies using various analytical methods.
| PEGylation Reagent | Target Residue(s) | Typical Degree of PEGylation | Typical Yield of Mono-PEGylated Product | Analytical Method(s) |
| Activated HO-PEG-OH (via EDC/NHS) | Aspartic Acid, Glutamic Acid | 1-3 | 40-60% | MS, HPLC |
| NHS-PEG | Lysine, N-terminus | 1-5 (random) | Variable (often a heterogeneous mixture) | MS, CE |
| Maleimide-PEG | Cysteine (free thiol) | 1 (site-specific) | >90% | MS, HPLC |
| Aldehyde-PEG | N-terminus | 1 (site-specific) | >85% | MS, HPLC |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate assessment of PEGylation efficiency. Below are outlines of key experimental protocols.
Mass Spectrometry (LC-MS) for Intact PEGylated Protein Analysis
This method is used to determine the molecular weight of the PEGylated protein and assess the distribution of different PEGylated species.
-
Instrumentation: An Agilent 1260 Infinity LC coupled to an Agilent 6520 Q-TOF Mass Spectrometer.
-
Sample Preparation: The PEGylated protein sample is diluted in an appropriate buffer. For charge reduction and improved spectral quality, a charge stripping agent like triethylamine (TEA) can be introduced post-column.
-
Chromatographic Separation:
-
Column: A reversed-phase column suitable for protein separations.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a set time.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Data is acquired over a mass range appropriate for the expected molecular weights of the native and PEGylated protein.
-
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the zero-charge masses of the different species present in the sample. The mass difference between peaks corresponds to the mass of the attached PEG molecule.
Size-Exclusion Chromatography (SEC) for Purity Assessment
SEC separates molecules based on their hydrodynamic radius, allowing for the separation of PEGylated proteins from the unreacted protein and free PEG.
-
Instrumentation: A UPLC system with a UV detector and optionally an evaporative light scattering detector (ELSD) for PEG detection.
-
Sample Preparation: The reaction mixture is injected directly or after appropriate dilution.
-
Chromatographic Separation:
-
Column: A size-exclusion column with a suitable pore size for the expected molecular weight range (e.g., TSKgel G3000SWXL).
-
Mobile Phase: A phosphate buffer saline (PBS) solution at a physiological pH.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
UV: 280 nm for protein detection.
-
ELSD: For detection of PEG, which lacks a strong UV chromophore.
-
-
Data Analysis: The peak areas of the PEGylated protein, unreacted protein, and free PEG are integrated to determine the reaction efficiency and product purity.
¹H NMR Spectroscopy for Quantitative PEGylation Analysis
¹H NMR provides a direct and quantitative measure of the degree of PEGylation without the need for a PEGylated standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: A precisely weighed amount of the lyophilized PEGylated protein is dissolved in a known volume of deuterium oxide (D₂O). A known concentration of an internal standard (e.g., dimethyl sulfoxide - DMSO) is added.
-
Data Acquisition:
-
A standard ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The integral of the characteristic PEG signal (a sharp singlet around 3.6 ppm) is compared to the integral of a well-resolved signal from the protein (e.g., aromatic protons between 6.5 and 8.0 ppm) or the internal standard.
-
The degree of PEGylation is calculated based on the known number of protons contributing to each integrated signal.
-
Mandatory Visualization
Experimental Workflow for PEGylation Analysis
Caption: General workflow for protein PEGylation and subsequent analysis.
Decision Tree for Selecting an Analytical Method
Caption: Decision tree for selecting an appropriate analytical method.
References
A Comparative Guide to Polyethylene Glycol (PEG) Linker Lengths in Drug Delivery
For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is paramount to achieving therapeutic success. Among the various strategies to optimize drug efficacy and safety, the use of Polyethylene Glycol (PEG) linkers has become a cornerstone, particularly in the development of antibody-drug conjugates (ADCs) and nanoparticle-based therapies. The length of the PEG chain is a critical design parameter that significantly influences the physicochemical properties, pharmacokinetics, and overall performance of the drug conjugate.[1][2] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to facilitate informed decisions in drug development.
The primary role of PEG linkers is to connect a targeting moiety, such as an antibody, to a therapeutic payload.[] The inherent properties of PEG, including its hydrophilicity, biocompatibility, and lack of toxicity, make it an ideal candidate for this purpose.[4][5] The length of the PEG linker can be precisely tuned to modulate the drug conjugate's solubility, stability, circulation half-life, and immunogenicity.
The Trade-Offs of PEG Linker Length
The selection of an optimal PEG linker length often involves a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.
-
Longer PEG Chains: Generally, longer PEG linkers increase the hydrodynamic radius of the conjugate, which leads to reduced renal clearance and a prolonged circulation half-life. This extended exposure can enhance tumor accumulation and in vivo efficacy. Longer chains can also provide a steric shield, reducing immunogenicity and protecting the conjugate from proteolytic degradation. However, this same steric hindrance can sometimes impede the interaction of the targeting ligand with its receptor or the release of the payload at the target site, potentially decreasing in vitro potency.
-
Shorter PEG Chains: Shorter PEG linkers may result in a smaller overall conjugate size, which can be advantageous for tissue penetration. They may also minimize steric hindrance at the target site, which can be beneficial for receptor-ligand interactions. However, shorter linkers may offer less protection from clearance and immunogenicity, leading to a shorter half-life.
The optimal PEG linker length is therefore highly dependent on the specific antibody, payload, and target.
Comparative Performance Data of Different PEG Linker Lengths
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in the context of ADCs and nanoparticle drug delivery systems.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Pharmacokinetics (Half-life) | In Vivo Antitumor Efficacy | Reference |
| Non-PEGylated | High | Short | Moderate | |
| PEG2 / PEG4 | High to Moderate | Increased | Improved | |
| PEG8 / PEG12 | Moderate | Significantly Increased | Maximized | |
| PEG24 | Lower | Extended | High | |
| 4 kDa | Reduced (4.5-fold) | 2.5-fold extension | Improved | |
| 10 kDa | Reduced (22-fold) | 11.2-fold extension | Most Ideal |
Table 2: Influence of PEG Chain Length on Nanoparticle Drug Delivery
| PEG Chain Length (MW) | Particle Size / Polydispersity | Cellular Uptake | Drug Release | In Vivo Circulation Time | Reference |
| 2 kDa | Uniform | Reduced macrophage uptake | Slower release | Increased | |
| 3 kDa | Increased size | Optimal for T-cell response | - | - | |
| 5 kDa | Increased size | Reduced macrophage uptake | Slower release | Longer circulation | |
| 10 kDa | - | Significantly reduced | Least interference | Extended | |
| 20 kDa | Increased size | - | - | Further increased |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the impact of PEG linker length.
ADC Synthesis and Characterization
Objective: To synthesize ADCs with varying PEG linker lengths and characterize their key properties.
-
Antibody Modification: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized with a defined PEG length (e.g., PEG4, PEG8, PEG24).
-
Conjugation: The activated drug-linker is added to the reduced antibody solution to form the ADC.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determined using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC).
-
Antigen Binding: Evaluated by ELISA or Surface Plasmon Resonance (SPR).
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of ADCs with different PEG linker lengths against cancer cell lines.
-
Cell Culture: Target antigen-expressing cancer cell lines are cultured.
-
Treatment: Cells are treated with serial dilutions of the ADCs.
-
Incubation: Treated cells are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated.
Pharmacokinetic (PK) Study in Rodents
Objective: To evaluate the in vivo circulation time of conjugates with varying PEG linker lengths.
-
Animal Model: Healthy mice or rats are used.
-
Administration: ADCs are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points.
-
Quantification: The concentration of the ADC in the plasma is quantified using an ELISA.
-
Data Analysis: Pharmacokinetic parameters, including half-life (t1/2) and area under the curve (AUC), are calculated.
In Vivo Efficacy (Antitumor) Study
Objective: To assess the therapeutic efficacy of drug conjugates in a tumor-bearing animal model.
-
Animal Model: A tumor-xenograft model is established by inoculating mice with tumor cells.
-
Treatment: Once tumors reach a certain volume, animals are treated with the PEGylated drug conjugates, control formulations, and a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for the synthesis and characterization of Antibody-Drug Conjugates (ADCs).
Caption: In vivo evaluation workflow for drug conjugates with different PEG linker lengths.
Caption: Conceptual trade-offs associated with varying PEG linker lengths in drug delivery.
Conclusion
The length of the PEG linker is a critical determinant of the therapeutic index of a drug conjugate, profoundly impacting its solubility, stability, pharmacokinetics, and ultimately, its efficacy and toxicity profile. While longer PEG linkers generally enhance pharmacokinetic properties and in vivo performance, particularly for hydrophobic payloads, this can sometimes come at the cost of reduced in vitro potency. Conversely, shorter PEG linkers may offer advantages in terms of maintaining biological activity but may not provide the same benefits in circulation time and reduced immunogenicity. The optimal PEG linker length is context-dependent and must be empirically determined for each specific drug conjugate, taking into account the characteristics of the targeting moiety, the payload, and the intended therapeutic application. The experimental frameworks and comparative data presented in this guide provide a foundation for the rational design and optimization of next-generation targeted therapeutics.
References
Cleavable vs. Non-Cleavable Linkers for PROTACs: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. The design of this linker is paramount to the PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties.
This guide provides an objective comparison of cleavable and non-cleavable linkers in the context of PROTACs. While the concept of cleavable versus non-cleavable linkers is more extensively explored in the field of Antibody-Drug Conjugates (ADCs), the principles can be adapted to understand their potential implications for PROTACs. For PROTACs, the overwhelming standard is the use of non-cleavable linkers , designed to be stable under physiological conditions. This stability is crucial for the PROTAC to function as a single molecular entity that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Intentionally cleavable linkers in PROTACs are primarily employed for conditional activation strategies, such as in "caged" or prodrug approaches, to enhance cell or tissue-specific targeting. A direct head-to-head comparison of the degradation efficacy of a PROTAC with a cleavable linker versus its non-cleavable counterpart for the same target is not a common focus of published research. Therefore, this guide will delineate the established roles of non-cleavable linkers and explore the specialized applications and theoretical considerations for cleavable linkers in PROTAC design.
Non-Cleavable Linkers: The Gold Standard for PROTACs
Non-cleavable linkers are designed to be robust and withstand metabolic degradation. Their primary role is to maintain the bifunctional nature of the PROTAC, ensuring that the warhead and the E3 ligase ligand are tethered to effectively induce the ubiquitination and subsequent degradation of the target protein. The composition and length of these linkers are optimized to achieve the ideal spatial orientation of the target protein and the E3 ligase within the ternary complex.
Key Characteristics of Non-Cleavable Linkers:
-
Stability: Resistant to enzymatic and chemical degradation in biological environments.
-
Ternary Complex Formation: The linker's length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex.
-
Physicochemical Properties: The linker influences the PROTAC's solubility, permeability, and overall drug-like properties.
Commonly Used Non-Cleavable Linker Chemistries:
-
Alkyl Chains: Provide flexibility and are synthetically straightforward.
-
Polyethylene Glycol (PEG) Chains: Enhance hydrophilicity, which can improve solubility and cell permeability.
-
Rigid Linkers: Incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic rings to introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation.
Cleavable Linkers: A Strategy for Conditional Activation
Cleavable linkers are designed to be labile under specific physiological conditions. In the context of PROTACs, this feature is primarily harnessed to create "caged" or prodrug versions that are activated in a targeted manner. This can be particularly useful for reducing off-target effects and improving the therapeutic window.
Mechanisms of Cleavage:
-
Enzyme-Mediated Cleavage: Linkers containing specific peptide sequences can be cleaved by enzymes that are overexpressed in the target tissue, such as cathepsins in tumors.
-
pH-Sensitive Cleavage: Hydrazone linkers can be designed to be stable at physiological pH but hydrolyze in the acidic environment of endosomes or lysosomes.
-
Redox-Sensitive Cleavage: Disulfide bonds can be cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione than the extracellular space.
-
Photo-Cleavable Linkers: These linkers can be cleaved upon exposure to a specific wavelength of light, allowing for precise spatial and temporal control of PROTAC activation.
Performance Comparison: Non-Cleavable vs. Cleavable Linkers
Direct quantitative comparisons of cleavable and non-cleavable linkers in standard PROTACs are limited in the literature. However, we can infer potential advantages and disadvantages based on their inherent properties and data from related fields like ADCs.
Table 1: Theoretical Comparison of Non-Cleavable and Cleavable Linkers for PROTACs
| Feature | Non-Cleavable Linkers | Cleavable Linkers |
| Mechanism of Action | The intact PROTAC molecule facilitates ternary complex formation. | The PROTAC is activated upon linker cleavage, releasing the active molecule. |
| Stability | High plasma and cellular stability is a key design feature. | Stability is conditional and designed to be labile under specific triggers. |
| Selectivity | Primarily determined by the warhead and E3 ligase ligand. | Can be enhanced by tissue- or cell-specific cleavage mechanisms. |
| Potential Advantages | Predictable pharmacokinetics and pharmacodynamics. Reduced risk of off-target effects from cleaved fragments. | Potential for improved therapeutic index through targeted activation. Spatiotemporal control of protein degradation (e.g., photo-cleavable). |
| Potential Disadvantages | May have suboptimal physicochemical properties due to the size of the intact molecule. | Premature cleavage can lead to systemic exposure of the active PROTAC and potential off-target effects. The cleaved linker and warhead or E3 ligase ligand fragments could have their own biological activities. |
Signaling Pathways and Experimental Workflows
The mechanism of action of a standard PROTAC with a non-cleavable linker and a conditionally activated PROTAC with a cleavable linker can be visualized as follows:
Experimental Protocols
Western Blotting for Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells in appropriate well plates and grow to 70-80% confluency.
-
Treat cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
-
PROTAC Stability Assay in Human Plasma
This assay assesses the stability of a PROTAC in a biologically relevant matrix.
-
Assay Preparation:
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
Thaw human plasma at 37°C.
-
-
Incubation:
-
Spike the PROTAC into the pre-warmed human plasma at a final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the parent PROTAC in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Plot the percentage of the remaining PROTAC against time.
-
Determine the half-life (t1/2) of the PROTAC in plasma.
-
A Comparative Guide to the Stability of Tosyl-Linked Conjugates
For researchers, scientists, and drug development professionals, the stability of the linkage between a biomolecule and its payload is a critical determinant of the conjugate's efficacy and safety. This guide provides an objective comparison of the stability of tosyl-linked conjugates with other common alternatives, supported by experimental data and detailed protocols.
Tosyl chemistry offers a method for the conjugation of molecules to proteins, typically targeting nucleophilic amino acid residues. The resulting sulfonamide bond is generally considered to be highly stable.[1][2] This guide will delve into the stability of this linkage, particularly in comparison to the widely used maleimide-based conjugation chemistry, and provide the necessary experimental frameworks for assessment.
Comparative Stability Analysis
While direct, head-to-head quantitative stability data for tosyl-linked bioconjugates against other linker chemistries is limited in publicly available literature, we can infer the expected stability based on the known chemistry of the sulfonamide bond and compare it with the well-documented performance of maleimide-based linkers.
Table 1: Comparison of Linker Stability Characteristics
| Linker Chemistry | Bond Type | General Stability | Primary Instability Pathway | Factors Influencing Stability |
| Tosyl-linked | Sulfonamide | Generally high | Hydrolysis under harsh acidic conditions; potential enzymatic cleavage of electron-deficient aryl sulfonamides by GSTs.[3] | pH, temperature, electronic properties of the aryl group. |
| Maleimide-based | Thioether (in a succinimide ring) | Moderate to low (can be improved) | Retro-Michael reaction leading to deconjugation and thiol exchange. | pH, presence of endogenous thiols (e.g., glutathione, albumin), maleimide substitution (N-aryl substitution increases stability). |
Table 2: Inferred and Reported Stability Data for Different Linker Chemistries
| Linker Type | Condition | Stability Metric | Value | Reference |
| Aryl Sulfonamide (small molecule) | Human Hepatocytes | Metabolism | Low clearance observed for N-butylbenzenesulfonamide. | [4] |
| Aryl Sulfonamide (small molecule) | Rat/Dog Hepatocytes | Metabolism | Cleavage of p-cyanopyridinyl sulfonamide observed. | [3] |
| Various Sulfonamides (small molecules) | Aqueous Solution (pH 7.0, 25°C) | Hydrolytic Half-life (t1/2) | > 1 year for most tested compounds. | |
| Maleimide-Cysteine Conjugate | Rat Serum (in vitro) | % Intact ADC | Approximately 50% loss of payload in some cases due to retro-Michael reaction. | |
| N-Aryl Maleimide-Cysteine Conjugate | Thiol-containing buffer/serum (37°C) | % Deconjugation after 7 days | < 20% | |
| N-Alkyl Maleimide-Cysteine Conjugate | Thiol-containing buffer/serum (37°C) | % Deconjugation after 7 days | 35-67% |
Note: Data for sulfonamides are based on small molecule studies and may not be directly representative of large bioconjugate stability. Direct comparative studies on tosyl-linked bioconjugates are encouraged using the protocols provided below.
Experimental Protocols
To facilitate a direct comparison of the stability of tosyl-linked conjugates with other chemistries, the following detailed experimental protocols are provided.
Protocol 1: In Vitro Plasma Stability Assessment using LC-MS
This protocol is designed to determine the stability of a bioconjugate in plasma by monitoring the amount of intact conjugate over time.
Materials:
-
Test bioconjugate (e.g., tosyl-linked antibody)
-
Control bioconjugate (e.g., maleimide-linked antibody)
-
Human plasma (or other species of interest), anticoagulated (e.g., with EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (IS) (a stable protein or antibody of similar size)
-
Protein precipitation solution (e.g., ACN with 1% FA)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column for intact protein analysis.
Procedure:
-
Preparation: Thaw frozen plasma at 37°C. Centrifuge to remove any precipitates. Prepare stock solutions of the test and control bioconjugates in PBS.
-
Incubation: Spike the bioconjugates into the plasma to a final concentration of 100 µg/mL. Also, prepare a control sample by spiking the conjugates into PBS. Incubate all samples at 37°C.
-
Time Points: Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Quenching and Protein Precipitation: To each aliquot, add the internal standard. Immediately add 3 volumes of ice-cold protein precipitation solution. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated plasma proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
LC-MS Analysis: Inject the samples onto the LC-MS system. Use a gradient of increasing organic solvent (e.g., ACN with 0.1% FA) to elute the intact bioconjugate. The mass spectrometer should be operated in a mode that allows for the detection of the intact mass of the bioconjugate.
-
Data Analysis: Quantify the peak area of the intact bioconjugate at each time point, normalized to the internal standard. Plot the percentage of the remaining intact bioconjugate against time. Calculate the half-life (t1/2) of the conjugate in plasma.
Workflow for In Vitro Plasma Stability Assay
Protocol 2: pH Stability Assessment
This protocol evaluates the stability of the bioconjugate at different pH values, which is crucial for understanding its behavior in various physiological and formulation environments.
Materials:
-
Test bioconjugate (e.g., tosyl-linked antibody)
-
Control bioconjugate (e.g., maleimide-linked antibody)
-
A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0). Common buffers include citrate for acidic pH, phosphate for neutral pH, and borate or carbonate for alkaline pH.
-
Incubator or water bath set to a relevant temperature (e.g., 37°C for physiological relevance or higher for accelerated stability testing).
-
Analytical method to quantify the intact bioconjugate (e.g., HPLC-SEC, RP-HPLC, or LC-MS as described in Protocol 1).
Procedure:
-
Sample Preparation: Dilute the test and control bioconjugates into each of the different pH buffers to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at the chosen temperature.
-
Time Points: At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Analysis: Analyze the aliquots using a suitable analytical method to determine the percentage of the remaining intact bioconjugate.
-
Data Analysis: For each pH condition, plot the percentage of the remaining intact bioconjugate against time. Determine the degradation rate constant (k) for each condition.
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Protein Modification: Tos-PEG6-acid in Focus
For researchers, scientists, and drug development professionals navigating the complexities of protein modification, the choice of labeling reagent is a critical determinant of experimental success. This guide provides a comprehensive comparison of Tos-PEG6-acid, a polyethylene glycol (PEG) linker, with other common protein modification strategies. By delving into experimental protocols, quantitative data, and the underlying chemical principles, this document aims to equip you with the knowledge to make informed decisions for your specific research needs.
Introduction to Protein Modification and the Role of PEGylation
Covalent modification of proteins is a cornerstone of modern biotechnology and drug development. It allows for the attachment of various moieties, such as fluorescent dyes, affinity tags, or therapeutic agents, to a protein of interest. One of the most widely used techniques is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains. This process can enhance the therapeutic properties of proteins by increasing their solubility, extending their plasma half-life, and reducing their immunogenicity.[1][2]
This compound is a specific type of PEGylation reagent. It features a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions, and a terminal carboxylic acid. The carboxylic acid can be activated to react with primary amines on a protein, such as the N-terminus or the side chain of lysine residues, forming a stable amide bond. The PEG6 linker itself is a hydrophilic spacer that increases the solubility of the modified protein in aqueous media.
Comparative Analysis of Protein Modification Reagents
The selection of a protein modification reagent depends on several factors, including the target functional group on the protein, the desired properties of the final conjugate, and the required level of specificity. This section compares this compound with other prevalent classes of reagents.
| Feature | This compound (activated) | NHS-ester PEG | Reductive Amination (PEG-aldehyde) | PASylation |
| Primary Target | N-terminal α-amine, Lysine ε-amines | Lysine ε-amines, N-terminal α-amine | N-terminal α-amine, Lysine ε-amines | Genetically encoded fusion |
| Reaction Type | Acylation | Acylation | Reductive Amination | Genetic fusion |
| Resulting Linkage | Amide | Amide | Secondary Amine | Peptide bond |
| Specificity | Generally non-selective, targets accessible primary amines | Generally non-selective, targets all accessible primary amines | Higher potential for N-terminal selectivity at controlled pH | Site-specific at N- or C-terminus |
| Reaction pH | Typically neutral to slightly basic (pH 7.2-9.0) | Typically neutral to slightly basic (pH 7.2-9.0) | Typically acidic to neutral (pH 5-8) | N/A (in vivo expression) |
| Key Advantage | Good leaving group for efficient reaction | High reactivity and straightforward protocol | Greater control over site-specificity | Homogeneous product, biodegradable |
| Key Disadvantage | Can lead to heterogeneous products | Prone to hydrolysis, can lead to heterogeneous products | Requires a reducing agent, which can be toxic | Requires genetic modification of the protein |
| Linkage Stability | Highly stable amide bond | Highly stable amide bond | Highly stable secondary amine | Highly stable peptide bond |
Quantitative Data Summary
Direct quantitative comparisons of labeling efficiency between different PEGylation reagents are not always readily available in the literature. However, we can infer performance based on the known reactivity and stability of the functional groups. The following table summarizes expected outcomes and provides a framework for experimental comparison.
| Parameter | This compound (activated) | NHS-ester PEG | Reductive Amination (PEG-aldehyde) | PASylation |
| Typical Labeling Efficiency | Moderate to High | High | Moderate to High | N/A (yield depends on expression) |
| Degree of Labeling (DoL) Control | Moderate (dependent on stoichiometry) | Moderate (dependent on stoichiometry) | Good (can be controlled by pH and reagent concentration) | Excellent (precisely one chain per protein) |
| Product Homogeneity | Heterogeneous | Heterogeneous | Can be more homogeneous with N-terminal targeting | Homogeneous |
| Effect on Hydrodynamic Radius | Increases with PEG size | Increases with PEG size | Increases with PEG size | Significant increase, comparable to large PEGs[3] |
| Impact on Protein Activity | Can vary depending on modification site | Can vary depending on modification site | Can be minimized with site-specific labeling | Generally well-preserved |
| In vivo Half-life Extension | Significant | Significant | Significant | Significant, comparable to or exceeding PEGylation[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein modification using amine-reactive reagents and the subsequent quantitative analysis.
Protocol 1: Protein Modification with Activated this compound
This protocol is adapted from standard procedures for amine-reactive labeling and should be optimized for the specific protein of interest.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
Immediately before use, dissolve this compound, EDC, and NHS in the Activation Buffer. A molar ratio of 1:1.5:1.5 (this compound:EDC:NHS) is a good starting point.
-
Incubate for 15 minutes at room temperature to form the NHS ester of this compound.
-
-
Labeling Reaction:
-
Add the activated this compound solution to the protein solution. The molar excess of the PEG reagent over the protein will determine the degree of labeling and should be optimized (start with a 10- to 50-fold molar excess).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light if the PEG reagent is fluorescently tagged.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM. This will react with any unreacted activated this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess PEG reagent and byproducts by size-exclusion chromatography or dialysis.
-
Protocol 2: Quantitative Analysis by Mass Spectrometry
Mass spectrometry is a powerful tool for characterizing and quantifying protein modifications.
Procedure:
-
Intact Mass Analysis:
-
Analyze the purified PEGylated protein by ESI-TOF or MALDI-TOF mass spectrometry.
-
The mass shift between the unmodified and modified protein will indicate the number of attached PEG molecules. The heterogeneity of the PEGylation can also be assessed by the distribution of different PEGylated species.[5]
-
-
Peptide Mapping (for site identification):
-
Digest the PEGylated protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The modified peptides will show a characteristic mass shift corresponding to the PEG-linker. MS/MS fragmentation will confirm the sequence of the peptide and the site of modification.
-
-
Quantitative Analysis using Stable Isotope Labeling:
-
For relative quantification, two samples (e.g., control and treated) can be labeled with light and heavy isotopic versions of the PEG reagent.
-
The samples are then mixed, digested, and analyzed by LC-MS/MS.
-
The ratio of the peak intensities of the light and heavy labeled peptides provides a quantitative measure of the change in modification at a specific site.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
Safety Operating Guide
Proper Disposal of Tos-PEG6-acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Tos-PEG6-acid, a polyethylene glycol (PEG) linker containing a tosyl group. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
I. Understanding the Hazards
Before handling this compound, it is crucial to be aware of its potential hazards as outlined in its Safety Data Sheet (SDS).[1] This substance is classified as:
-
Harmful if swallowed (Acute toxicity, Oral - Category 4).[1]
-
A cause of skin irritation.[1]
-
A cause of serious eye irritation.[1]
-
Potentially causing respiratory irritation.
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this chemical. All handling should be conducted in a chemical fume hood to minimize the risk of inhalation.
II. Immediate Steps for Waste Generation
Proper disposal begins at the point of waste generation. The following workflow outlines the immediate steps to be taken in the laboratory.
Caption: Immediate waste handling workflow for this compound in the laboratory.
III. Spill and Contamination Management
In the event of a spill, prompt and safe cleanup is critical.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, and a lab coat. For significant spills, respiratory protection may be necessary.
-
Contain the Spill: Mix the spilled material with an inert absorbent such as sand or vermiculite.
-
Collect the Waste: Carefully sweep up the absorbed material and place it into a tightly closed, labeled container for disposal.
-
Decontaminate the Area: Wash the spill area thoroughly.
-
Dispose of Cleanup Materials: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.
IV. Final Disposal Procedure
The disposal of this compound is regulated and must be handled as special waste. It is imperative not to dispose of this chemical down the drain or in regular trash.
The process for final disposal involves coordination with your institution's Environmental Health and Safety (EHS) office and a licensed disposal company.
Caption: Logical flow for the final disposal of this compound waste.
Key Steps for Final Disposal:
-
Consult Regulations: Disposal must be arranged in consultation with the local waste disposal authority and in accordance with national and regional regulations.
-
Engage a Licensed Company: The disposal must be carried out by a licensed disposal company as special waste.
-
Documentation: Ensure all required documentation for hazardous waste disposal is completed and maintained as per your institution's policies.
V. Quantitative Data Summary
| Identifier | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 2803338-37-4 | |
| Molecular Formula | C20H32O10S | |
| Molecular Weight | 464.5 g/mol |
By following these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always refer to your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
References
Essential Safety and Operational Guide for Handling Tos-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the handling and disposal of Tos-PEG6-acid. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Immediate Safety and Hazard Information
This compound is a PEG linker containing a tosyl group and a terminal carboxylic acid.[1][2][3] The Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed (Acute toxicity, Oral - Category 4), causes skin irritation, and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate precautions must be taken to avoid exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment | Material/Standard | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and/or a face shield | Splash-proof goggles; Polycarbonate lenses are recommended for impact resistance. | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection. |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids. | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use. |
| Body | Laboratory coat | A fully fastened lab coat is required. For larger quantities, an impervious apron should be worn. | Provides a barrier against accidental spills and contact with skin. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | For low-fume environments, an N95 mask may be suitable. For higher exposures or in case of inadequate ventilation, a full-face respirator with acid gas cartridges is recommended. | To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood. |
| Foot | Closed-toe shoes | --- | Protects feet from spills and falling objects. |
Experimental Protocols: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.
-
Ensure that eyewash stations and safety showers are readily accessible.
Safe Handling Practices:
-
Avoid direct contact with skin and eyes.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep away from heat, flames, and sparks.
-
Store away from oxidizing agents.
-
Recommended storage temperature is -20°C for powder form or -80°C when in solvent.
Spill and Emergency Procedures
Small Spills:
-
Wear appropriate PPE as outlined above.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
Large Spills:
-
Evacuate the area immediately.
-
Do not attempt to clean up large spills without proper training and equipment.
-
Contact your institution's environmental health and safety department or emergency services.
First Aid Measures:
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on skin: Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.
-
If in eyes: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. If irritation persists, seek medical attention.
-
If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.
-
Disposal: Arrange for disposal as special waste by a licensed disposal company, in consultation with local waste disposal authorities, and in accordance with national and regional regulations. While polyethylene glycol itself is biodegradable, the overall compound should be handled as chemical waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
